1-Boc-4-(3-carboxy-phenoxy)-piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)15(19)20/h4-6,11,13H,7-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHLCCZKORFGQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624423 | |
| Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250681-69-7 | |
| Record name | 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Foreword: The Architectural Significance of a Versatile Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the rational design of molecular entities hinges on the availability of versatile, well-characterized building blocks. 1-Boc-4-(3-carboxy-phenoxy)-piperidine is a quintessential example of such a scaffold. Its structure thoughtfully combines three critical pharmacophoric elements: a piperidine ring, a common motif in pharmaceuticals known to enhance solubility and metabolic stability[1][2]; a tert-butoxycarbonyl (Boc) protecting group, which offers robust protection of the piperidine nitrogen while allowing for facile deprotection under acidic conditions[3]; and a carboxylic acid tethered via a phenoxy ether linkage, providing a reactive handle for amide bond formation and further molecular elaboration.
This guide provides an in-depth exploration of the synthesis and rigorous characterization of this valuable intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a field-proven perspective on the causality behind the experimental choices, ensuring both scientific integrity and practical reproducibility.
Synthetic Strategy: A Tale of Two Pathways
The synthesis of this compound is most efficiently approached by forming the aryl ether bond between two key synthons: 1-Boc-4-hydroxypiperidine and a 3-hydroxybenzoic acid derivative . The choice of reaction to forge this C-O bond is critical and typically falls into two reliable categories: the Mitsunobu reaction or the Williamson ether synthesis.
-
The Mitsunobu Reaction: This powerful reaction allows for the conversion of a primary or secondary alcohol into an ether with clean inversion of stereochemistry (though not relevant for the achiral 4-hydroxypiperidine)[4][5][6]. It operates under mild, neutral conditions, which is advantageous for sensitive substrates. The reaction is driven by a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[5][7]. The primary drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and a hydrazine dicarboxylate) that can complicate purification[7].
-
Williamson Ether Synthesis: A classic and cost-effective method involving the Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate. In this context, it is more practical to deprotonate the phenol (the more acidic hydroxyl group) and have it react with an activated 4-substituted piperidine. However, a more common and effective variant for this specific target involves the reaction of the alkoxide of 1-Boc-4-hydroxypiperidine with an activated aryl system, though this is less favored than direct coupling to the phenol.
For this guide, we will focus on the Mitsunobu reaction due to its high reliability and mild conditions, followed by a saponification step to yield the final carboxylic acid.
The Synthetic Workflow: From Precursors to Product
The chosen synthetic route is a two-step process: (1) Mitsunobu etherification to couple 1-Boc-4-hydroxypiperidine with methyl 3-hydroxybenzoate, and (2) Saponification of the resulting methyl ester to afford the target carboxylic acid.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Foreword: Unveiling a Key Pharmaceutical Building Block
1-Boc-4-(3-carboxy-phenoxy)-piperidine stands as a pivotal intermediate in modern pharmaceutical development. Its unique trifunctional structure, featuring a Boc-protected piperidine nitrogen, a phenoxy ether linkage, and a carboxylic acid moiety, offers medicinal chemists a versatile scaffold for synthesizing a diverse array of complex molecules. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both foundational data and practical experimental insights to empower researchers in drug discovery and development. The strategic application of this molecule, particularly in the synthesis of novel analgesics and anti-inflammatory agents, underscores the importance of a thorough understanding of its characteristics.[1] The tert-butyloxycarbonyl (Boc) protecting group provides crucial stability during multi-step syntheses, allowing for selective deprotection and modification.[1]
Core Molecular Attributes and Physicochemical Profile
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section delineates the key physicochemical parameters of this compound.
Structural and General Properties
The foundational characteristics of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-(3-carboxyphenoxy)-1-Boc-piperidine | [1] |
| CAS Number | 250681-69-7 | [1] |
| Molecular Formula | C₁₇H₂₃NO₅ | [1] |
| Molecular Weight | 321.37 g/mol | [1] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | Approx. 128-131 °C | |
| Storage Conditions | 0-8 °C | [1] |
Ionization and Lipophilicity: The Keys to Biological Behavior
The interplay between a molecule's acidity (pKa) and its lipophilicity (logP) is a critical determinant of its pharmacokinetic and pharmacodynamic profile.
-
pKa (Predicted): The acidity of the carboxylic acid group is the primary determinant of the molecule's ionization state at physiological pH. Due to the lack of direct experimental data, computational prediction provides a valuable estimate. The predicted pKa of the carboxylic acid is approximately 4.5 ± 0.5 . This suggests that at physiological pH (7.4), the carboxyl group will be predominantly in its deprotonated, anionic form. The piperidine nitrogen, being part of a carbamate, is significantly less basic than a free secondary amine, and its pKa is not a dominant factor in the physiological pH range.
-
LogP (Predicted): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A predicted LogP value for this compound is in the range of 2.5 ± 0.5 . This moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, a desirable characteristic for many drug candidates.
Solubility Profile
The solubility of a compound dictates its suitability for various experimental and formulation processes.
-
General Solubility: this compound is soluble in common organic solvents such as methanol, ethanol, and dimethylformamide.
-
Aqueous Solubility: Due to the presence of the carboxylic acid, its aqueous solubility is expected to be pH-dependent. At acidic pH, where the carboxyl group is protonated, the solubility will be lower. Conversely, in neutral to basic conditions, the formation of the carboxylate salt will significantly enhance aqueous solubility.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is essential to confirm the identity and purity of this compound, ensuring the reliability of experimental results.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound.
Rationale for Method Selection: A reversed-phase HPLC method is ideal for this molecule due to its moderate polarity. The combination of a C18 stationary phase with a mobile phase gradient of water and acetonitrile, both acidified with formic acid or trifluoroacetic acid, will provide excellent separation of the parent compound from potential impurities. The acid in the mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.
Logical Workflow for HPLC Analysis
Caption: Workflow for HPLC purity determination.
Spectroscopic Identification
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group (in the range of 7.0-8.0 ppm), the piperidine ring protons (typically between 1.5-4.0 ppm), and a singlet for the nine equivalent protons of the Boc group at approximately 1.4 ppm. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the aromatic carbons, and the carbons of the piperidine ring. The carboxylic acid carbonyl carbon will be observed further downfield.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and another C=O stretch for the Boc group carbamate (~1680-1700 cm⁻¹). C-O stretching bands for the ether linkage will also be present.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should readily show the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.
Stability and Storage Considerations
The stability of a research compound is critical for ensuring the reproducibility of experiments and for defining appropriate storage and handling procedures.
Stability Profile
-
Forced Degradation: To assess the intrinsic stability of this compound, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended.[2] This involves exposing the compound to these conditions and monitoring the formation of degradants over time by HPLC.[3] The piperidine ring and the ester-like carbamate of the Boc group may be susceptible to degradation under harsh acidic or basic conditions. The tertiary amine within the piperidine ring could be prone to oxidation.[1]
Conceptual Framework for a Forced Degradation Study
Caption: Stress conditions for a forced degradation study.
Hygroscopicity
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere.[4][5] This is a critical parameter for pharmaceutical solids as moisture uptake can affect stability, handling, and formulation.[5][6]
Rationale for Assessment: Given the presence of a polar carboxylic acid group, this compound may exhibit some degree of hygroscopicity. A standardized method for classification involves storing the substance at a defined temperature and relative humidity (e.g., 25°C and 80% RH) for 24 hours and measuring the weight gain.[4][7]
Hygroscopicity Classification (based on European Pharmacopoeia) [4]
| Classification | Weight Gain |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Purification and Handling
Proper purification and handling are essential to maintain the integrity of the compound.
Purification
-
Recrystallization: For solid compounds, recrystallization is a powerful purification technique. A suitable solvent system for this compound would likely involve a polar protic solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below, such as ethanol or an ethanol/water mixture.
-
Chromatography: For removing closely related impurities, flash column chromatography on silica gel is an effective method. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to improve the peak shape of the carboxylic acid, would be a good starting point.
Handling and Safety
Conclusion: A Versatile Tool for Drug Discovery
This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its well-defined physicochemical properties, including its moderate lipophilicity and pH-dependent solubility, make it a tractable and useful intermediate. A thorough understanding and application of the analytical and handling protocols outlined in this guide will enable researchers to confidently utilize this compound in the synthesis of novel therapeutic agents, paving the way for future innovations in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-butyl (TRANS)-3,4-dihydroxypiperidine-1-carboxylate(1638760-09-4) 1H NMR [m.chemicalbook.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. jocpr.com [jocpr.com]
- 6. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis | Semantic Scholar [semanticscholar.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
The Strategic Role of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Modern Drug Discovery: A Technical Guide
Foreword: The Piperidine Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a ubiquitous and invaluable structural motif.[1] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance in the design of therapeutic agents.[1] The saturated heterocyclic structure of piperidine offers a versatile scaffold for chemical modification, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, access to functionalized piperidine intermediates is a critical component of the discovery pipeline. This guide focuses on one such pivotal intermediate: 1-Boc-4-(3-carboxy-phenoxy)-piperidine . Through an in-depth exploration of its synthesis, chemical properties, and strategic applications, we will elucidate its role as a powerful tool in the construction of complex, biologically active molecules.
Physicochemical and Structural Profile of this compound
This compound, systematically named 1-tert-butoxycarbonyl-4-(3-carboxyphenoxy)piperidine, is a bifunctional molecule designed for seamless integration into multi-step synthetic pathways.[2] Its structure is characterized by a piperidine core functionalized at the 4-position with a 3-carboxyphenoxy group, and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.[2] This strategic combination of functional groups imparts a unique set of properties that are highly advantageous in medicinal chemistry.
The Boc protecting group provides stability to the piperidine nitrogen under a variety of reaction conditions, preventing its unwanted participation in reactions targeting other parts of the molecule.[2] This protecting group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent elaboration. The carboxylic acid moiety on the phenoxy ring serves as a handle for a wide range of chemical transformations, most notably amide bond formation.[2]
| Property | Value | Reference(s) |
| CAS Number | 250681-69-7 | [2] |
| Molecular Formula | C₁₇H₂₃NO₅ | [2] |
| Molecular Weight | 321.37 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0-8 °C | [2] |
Synthesis of this compound: A Tale of Two Reactions
The synthesis of this compound is typically achieved through the formation of an ether linkage between N-Boc-4-hydroxypiperidine and a suitable 3-carboxy-phenoxy precursor, such as methyl 3-hydroxybenzoate. Two classic and highly effective methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between these two powerful reactions often depends on the specific requirements of the synthesis, including scale, desired purity, and the nature of the starting materials.
The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a robust and straightforward method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[3] In the context of synthesizing our target molecule, this would involve the deprotonation of N-Boc-4-hydroxypiperidine to form the corresponding alkoxide, which then displaces a leaving group on an appropriately functionalized benzoic acid derivative.
Conceptual Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Williamson Ether Synthesis (Representative)
-
Step 1: Deprotonation. To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, is added a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Step 2: Ether Formation. A solution of methyl 3-fluorobenzoate (1.0 eq) in the same anhydrous solvent is added dropwise to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Step 3: Work-up and Ester Hydrolysis. Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then dissolved in a mixture of THF and water, and lithium hydroxide (LiOH, 1.5 eq) is added. The mixture is stirred at room temperature until the ester hydrolysis is complete.
-
Step 4: Purification. The reaction mixture is acidified with 1N HCl to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
The Mitsunobu Reaction: A Milder Alternative
The Mitsunobu reaction provides a milder alternative for the synthesis of ethers from alcohols and phenols, proceeding with inversion of stereochemistry at the alcohol carbon. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol.
Conceptual Workflow for the Mitsunobu Reaction
References
The Strategic Deployment of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architect's Choice in Scaffolding the Drugs of Tomorrow
In the landscape of medicinal chemistry, the selection of molecular building blocks is akin to an architect's choice of materials—it fundamentally dictates the form, function, and resilience of the final structure. Among the myriad of scaffolds available, the piperidine moiety stands out as a "privileged" structure, a recurring motif in a significant number of approved pharmaceuticals.[1] Its prevalence is not accidental but a testament to its ability to impart favorable physicochemical and pharmacokinetic properties. This guide delves into a particularly strategic derivative: 1-Boc-4-(3-carboxy-phenoxy)-piperidine. We will explore its intrinsic properties, synthetic versatility, and its role in constructing complex, biologically active agents, thereby providing a comprehensive resource for its effective utilization in drug discovery programs.
Part 1: Deconstructing the Building Block: A Physicochemical and Structural Analysis
This compound, with a molecular formula of C17H23NO5 and a molecular weight of 321.37 g/mol , is a white to pale yellow solid at room temperature.[2] Its structure is a carefully orchestrated assembly of three key functional components, each contributing to its utility as a versatile intermediate in pharmaceutical synthesis.[2][3]
| Property | Value | Source |
| CAS Number | 250681-69-7 | Chem-Impex[2] |
| Molecular Formula | C17H23NO5 | Chem-Impex[2] |
| Molecular Weight | 321.37 | Chem-Impex[2] |
| Appearance | White to pale yellow solid | Chem-Impex[2] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |
| Storage Conditions | 0-8 °C | Chem-Impex[2] |
At its core lies the piperidine ring , a saturated heterocycle that provides a three-dimensional framework, crucial for orienting substituents to effectively interact with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of its strategic value.[4] This group effectively "masks" the reactivity of the secondary amine, preventing unwanted side reactions during synthetic manipulations of other parts of the molecule.[4] The Boc group is renowned for its stability under a wide range of reaction conditions, yet it can be cleanly and selectively removed under mild acidic conditions, a critical feature for multi-step syntheses.[4]
The 3-carboxy-phenoxy moiety introduces a crucial functional handle and a rigid aromatic spacer. The carboxylic acid group is a versatile precursor for a multitude of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceutical agents.[2] Its position on the phenoxy ring allows for the exploration of meta-substituted pharmacophores, influencing binding affinity and selectivity.
Caption: Structure of this compound.
Part 2: Synthetic Accessibility and Key Transformations
A key advantage of any building block is its synthetic accessibility. This compound is typically prepared through a nucleophilic substitution reaction (SN2) between a protected 4-hydroxy-piperidine and a suitable 3-hydroxybenzoic acid derivative.[3]
Illustrative Synthetic Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
1-Boc-4-hydroxypiperidine
-
Methyl 3-hydroxybenzoate
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H2O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
Step 1: Mitsunobu Reaction
-
To a stirred solution of 1-Boc-4-hydroxypiperidine (1.0 eq), methyl 3-hydroxybenzoate (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford methyl 1-Boc-4-(3-methoxycarbonyl-phenoxy)-piperidine.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of MeOH and H2O.
-
Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the MeOH under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Caption: Synthetic workflow for the title compound.
Part 3: Strategic Applications in Drug Discovery: Case Studies and Rationale
The true value of this compound is realized in its application as a key intermediate in the synthesis of diverse bioactive molecules. Its bifunctional nature allows for sequential or orthogonal derivatization, enabling the rapid generation of compound libraries for screening.
Key Synthetic Transformations:
-
Amide Coupling: The carboxylic acid is readily activated for amide bond formation with a wide array of amines, a cornerstone of medicinal chemistry. Standard coupling reagents such as HATU, HOBt/EDC, or T3P can be employed.
-
Boc-Deprotection and N-Functionalization: Subsequent to amide coupling, the Boc group can be removed to liberate the piperidine nitrogen. This free amine can then be functionalized through reductive amination, acylation, or sulfonylation, providing a vector for modulating solubility, basicity, and target engagement.
Case Study: A Hypothetical Kinase Inhibitor Synthesis
Consider the synthesis of a hypothetical kinase inhibitor where a substituted pyrimidine core is linked to a solubilizing group via our building block.
Caption: A hypothetical kinase inhibitor synthesis workflow.
In this example, the carboxylic acid of our building block is first coupled with a primary amine. The resulting intermediate is then deprotected to reveal the piperidine nitrogen, which undergoes reductive amination with an aldehyde or ketone to install a second diversity element. This strategy allows for the systematic exploration of the chemical space around the kinase hinge-binding region and the solvent-exposed region.
Part 4: The Broader Context: Piperidines in Medicinal Chemistry
The piperidine scaffold is a cornerstone of modern drug design.[1] Its derivatives are found in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. The ability of the piperidine ring to adopt a stable chair conformation allows for the precise spatial arrangement of substituents, a critical factor for high-affinity binding to biological targets. Furthermore, the nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with anionic residues in protein binding pockets.
The strategic incorporation of building blocks like this compound allows medicinal chemists to harness these favorable properties while efficiently constructing complex molecules.[5][6]
Conclusion: A Versatile Tool for the Modern Drug Hunter
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its unique combination of a privileged scaffold, an orthogonal protecting group, and a versatile functional handle makes it an invaluable asset in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors. By understanding the "why" behind its design and the "how" of its application, scientists are better equipped to build the next generation of life-saving medicines.
References
An In-depth Technical Guide to 1-Boc-4-(3-carboxy-phenoxy)-piperidine for Novel Scaffold Design
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. The piperidine ring, a ubiquitous motif in approved pharmaceuticals, offers a versatile and favorable framework for developing novel therapeutic agents.[1] This guide focuses on a particularly valuable derivative: 1-Boc-4-(3-carboxy-phenoxy)-piperidine . We will dissect its molecular architecture, provide a validated synthetic pathway with detailed experimental logic, and explore its application as a foundational scaffold for library synthesis and lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates to accelerate their research and development programs.
The Strategic Value of the this compound Scaffold
The utility of this compound lies in the intelligent arrangement of its three primary functional components: the Boc-protected piperidine, the phenoxy ether linkage, and the terminal carboxylic acid. This design provides a robust and versatile platform for creating diverse molecular architectures.
Molecular Architecture and Physicochemical Properties
The compound, with CAS Number 250681-69-7, is a white to pale yellow solid at room temperature.[2] Its structure is a deliberate convergence of features prized in medicinal chemistry.
-
The Piperidine Ring: As a saturated heterocycle, the piperidine ring is a "privileged scaffold" that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement.[1][3]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a critical feature for synthetic strategy. It is exceptionally stable under a wide range of reaction conditions (e.g., ester hydrolysis, amide coupling) yet can be removed cleanly under mild acidic conditions.[2][4] This orthogonality is paramount in multi-step syntheses, preventing unwanted side reactions and allowing for controlled, sequential functionalization of the molecule.[4]
-
The Carboxylic Acid Handle: The carboxyl group on the phenyl ring is a versatile reactive handle. It serves as an ideal anchor point for coupling reactions, most commonly amide bond formation, enabling the attachment of other building blocks or pharmacophores to the scaffold.[2]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 250681-69-7 | [2] |
| Molecular Formula | C₁₇H₂₃NO₅ | [2] |
| Molecular Weight | 321.37 g/mol | [2] |
| Appearance | White to pale yellow solid | [2] |
| Purity (Typical) | ≥ 98% (by HPLC) |[2] |
Caption: Chemical structure of the core scaffold.
Synthesis, Purification, and Characterization: A Self-Validating Workflow
A robust and reproducible synthetic route is essential for any building block. The synthesis of this compound is typically achieved via a two-step process involving an ether formation followed by ester hydrolysis. This workflow includes in-process controls and final analytical validation to ensure high purity and structural integrity.
Retrosynthetic Analysis
The most logical disconnection is at the ether bond, leading to two commercially available starting materials: 1-Boc-4-hydroxypiperidine and a 3-hydroxybenzoic acid derivative. To prevent the carboxylic acid from interfering with the etherification reaction (e.g., by reacting with coupling agents), it is protected as an ester, typically a methyl or ethyl ester. This leads to a straightforward synthetic plan.
Caption: Retrosynthetic pathway for the target scaffold.
Detailed Experimental Protocol
This protocol describes a reliable method using a Mitsunobu reaction, which is a robust choice for forming aryl ethers from secondary alcohols under mild conditions.
Step 1: Synthesis of tert-butyl 4-(3-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate
-
System Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Boc-4-hydroxypiperidine (1.0 eq), methyl 3-hydroxybenzoate (1.1 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the components in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Causality: An inert atmosphere is crucial to prevent moisture from quenching the reactive intermediates. Anhydrous solvent is mandatory for the same reason. PPh₃ is a key reagent for the Mitsunobu reaction.
-
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes. The solution will typically turn from colorless to a yellow/orange hue.
-
Causality: The reaction is cooled to control the initial exothermic formation of the betaine intermediate from PPh₃ and DIAD. Slow addition prevents a rapid temperature increase that could lead to side products.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product, triphenylphosphine oxide, and the reduced DIAD byproduct. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired ester intermediate.
-
Causality: Chromatography is essential to remove the high-boiling point byproducts which are characteristic of the Mitsunobu reaction.
-
Step 2: Synthesis of this compound
-
System Setup: Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio). Add lithium hydroxide (LiOH, 3.0 eq).
-
Causality: LiOH is a strong nucleophile for saponification (ester hydrolysis). The co-solvent system ensures solubility of both the organic ester and the inorganic base. A mild base like LiOH is preferred to minimize any potential (though unlikely) cleavage of the Boc group.
-
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting ester.
-
Workup and Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material or nonpolar impurities.
-
Acidification and Product Collection: Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1 M HCl. The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product.
-
Causality: Acidification protonates the carboxylate salt, rendering it insoluble in water and allowing for isolation by simple filtration.
-
Analytical Validation Workflow
Each batch must be validated to confirm its identity and purity, ensuring reproducibility in downstream applications.
Caption: A self-validating workflow from synthesis to quality control.
Application in Novel Scaffold Design
The true power of this molecule is its role as a launchpad for creating vast libraries of new chemical entities. Its design allows for two primary diversification pathways.
Primary and Secondary Diversification Pathways
-
Pathway A (Primary): Amide Coupling. The carboxylic acid is readily activated by standard coupling reagents (e.g., HATU, HBTU, EDC) to react with a diverse array of primary and secondary amines, generating large amide libraries. This is the most common and direct application.
-
Pathway B (Secondary): N-Functionalization. Following amide coupling, the Boc group can be removed with an acid (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine on the piperidine ring is then available for a second round of diversification through reductive amination, acylation, or sulfonylation.
Caption: Key diversification pathways for library synthesis.
Case Study Context: Inhibitors of the Presynaptic Choline Transporter (CHT)
Research into inhibitors of the presynaptic choline transporter (CHT) provides an excellent example of the utility of the 4-phenoxy-piperidine core. Studies have identified potent inhibitors based on a 4-methoxy-3-(piperidin-4-yl)oxy benzamide scaffold.[5][6] In these molecules, the piperidine is attached via an ether link to a central phenyl ring, which is further substituted with an amide. This structural motif directly aligns with the molecules accessible from our core scaffold. Structure-activity relationship (SAR) studies in this area have shown that:
-
The 3-(piperidin-4-yl)oxy linkage is favored over other ether substitutions.[5]
-
Modifications to the amide functionality dramatically impact potency.[6]
Our core scaffold provides a direct entry point for synthesizing analogs in this chemical space, allowing researchers to explore different amide substituents (Pathway A) or modifications on the piperidine nitrogen (Pathway B) to optimize potency, selectivity, and pharmacokinetic properties against CHT or other biological targets.
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to rapidly generate diverse and relevant compound libraries. Its combination of a privileged piperidine core, an orthogonal protecting group, and a versatile reactive handle makes it an invaluable asset for hit-to-lead and lead optimization campaigns. Future applications could see this scaffold incorporated into more complex modalities, such as linkers for Proteolysis Targeting Chimeras (PROTACs) or as a foundational element for developing covalent inhibitors, further cementing its role in the advancement of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-Boc-4-(3-carboxy-phenoxy)-piperidine: Structure Elucidation for Drug Discovery
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS: 250681-69-7) is a bifunctional organic molecule that has garnered significant interest in the field of pharmaceutical sciences.[1][2] Its unique architecture, featuring a Boc-protected piperidine ring linked to a carboxylic acid-functionalized phenoxy group, makes it a valuable building block in the synthesis of complex bioactive molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, which can be selectively removed under acidic conditions, while the carboxylic acid moiety provides a reactive handle for amide bond formation and other coupling reactions.[1] This strategic combination of functional groups allows for the facile incorporation of the piperidine scaffold into a wide array of molecular frameworks, rendering it a key intermediate in the development of novel therapeutics.[1][3]
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the correlation between its molecular structure and its spectral characteristics. The following sections will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for researchers and scientists engaged in drug development.
Molecular Structure and Key Features
The structural formula of this compound is C17H23NO5, with a molecular weight of 321.37 g/mol .[1][4]
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol:
A sample of this compound is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer at room temperature. Data is processed with appropriate phasing and baseline correction.
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | Ar-COOH |
| ~7.6 | t | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~7.0 | t | 1H | Ar-H |
| ~4.5 | m | 1H | O-CH (piperidine) |
| ~3.7 | m | 2H | N-CH₂ (axial, piperidine) |
| ~3.2 | m | 2H | N-CH₂ (equatorial, piperidine) |
| ~2.0 | m | 2H | CH₂ (piperidine) |
| ~1.8 | m | 2H | CH₂ (piperidine) |
| 1.47 | s | 9H | C(CH₃)₃ (Boc) |
Interpretation of the ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound reveals a set of distinct signals that are consistent with its molecular structure.
-
Carboxylic Acid Proton: A broad singlet, typically downfield around 12.5 ppm, is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons: The four protons on the benzene ring are expected to appear in the aromatic region (7.0-8.0 ppm). Due to the meta-substitution pattern, a complex splitting pattern of overlapping doublets and triplets is anticipated.
-
Piperidine Protons: The protons on the piperidine ring exhibit characteristic chemical shifts and multiplicities. The proton at the C4 position (O-CH) is expected to be a multiplet around 4.5 ppm due to coupling with the adjacent methylene protons. The methylene protons adjacent to the nitrogen atom (N-CH₂) are diastereotopic and will appear as two sets of multiplets around 3.7 ppm and 3.2 ppm. The remaining two methylene groups on the piperidine ring will resonate as multiplets further upfield, between 1.8 and 2.0 ppm.
-
Boc Protons: The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately 1.47 ppm, a hallmark of this functional group.[5]
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol:
The ¹³C NMR spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer with proton decoupling. The sample is prepared as described for ¹H NMR.
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | Ar-COOH |
| ~157.0 | Ar-C-O |
| ~154.9 | N-COO (Boc) |
| ~131.0 | Ar-C |
| ~129.5 | Ar-CH |
| ~122.0 | Ar-CH |
| ~117.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~79.5 | C(CH₃)₃ (Boc) |
| ~72.0 | O-CH (piperidine) |
| ~41.0 | N-CH₂ (piperidine) |
| ~31.0 | CH₂ (piperidine) |
| 28.4 | C(CH₃)₃ (Boc) |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum provides a carbon count and chemical shift information that corroborates the proposed structure.
-
Carbonyl Carbons: The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, around 167.0 ppm. The carbonyl carbon of the Boc group will appear at approximately 154.9 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will produce signals in the 115-160 ppm region. The carbon attached to the ether oxygen (Ar-C-O) will be the most downfield of the aromatic carbons.
-
Piperidine Carbons: The carbon atom bonded to the ether oxygen (O-CH) is expected at around 72.0 ppm. The methylene carbons adjacent to the nitrogen will be found near 41.0 ppm, and the other piperidine methylene carbons will be further upfield at around 31.0 ppm.[6]
-
Boc Carbons: The quaternary carbon of the Boc group will have a chemical shift of approximately 79.5 ppm, while the three equivalent methyl carbons will produce a strong signal at around 28.4 ppm.
Caption: Key carbon environments in this compound for NMR analysis.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~2975, 2850 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1600, 1470 | Medium | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (ether and ester) |
| ~1160 | Strong | C-N stretch |
Interpretation of the IR Spectrum:
The IR spectrum provides a clear fingerprint of the functional groups present in this compound.
-
O-H Stretch: A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding.
-
C-H Stretches: Absorptions around 2975 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the piperidine ring and the Boc group.
-
C=O Stretches: Two strong carbonyl (C=O) stretching bands are expected. The one at higher wavenumber (~1710 cm⁻¹) is attributed to the carboxylic acid dimer, while the one at a slightly lower wavenumber (~1690 cm⁻¹) is from the Boc carbamate.
-
Aromatic C=C Stretches: Medium intensity peaks around 1600 and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O and C-N Stretches: Strong absorptions in the fingerprint region, particularly around 1240 cm⁻¹ and 1160 cm⁻¹, correspond to the C-O stretching of the ether and ester functionalities and the C-N stretching of the piperidine ring.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Experimental Protocol:
The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source. Both positive and negative ion modes are typically used.
Predicted Fragmentation Pattern:
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 322.16. Adducts with sodium [M+Na]⁺ (m/z 344.14) or potassium [M+K]⁺ (m/z 360.11) may also be present. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 320.15.
-
Key Fragments: A characteristic fragmentation pathway involves the loss of the Boc group. The loss of isobutylene (56 Da) from the [M+H]⁺ ion would result in a fragment at m/z 266.12. Subsequent loss of carbon dioxide (44 Da) would lead to a fragment at m/z 222.12. Another prominent fragmentation would be the loss of the entire Boc group (100 Da) to give a fragment at m/z 222.12.
Caption: Predicted ESI-MS fragmentation pathway for this compound.
Conclusion: A Unified Spectroscopic Portrait
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of this compound. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments revealed by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern determined by MS. This comprehensive spectroscopic characterization is indispensable for ensuring the purity and identity of this versatile building block, thereby underpinning its reliable application in the synthesis of novel drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 250681-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
Methodological & Application
Application Note: A Comprehensive Protocol for Amide Bond Formation Using 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Introduction: The Strategic Importance of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the piperidine heterocycle stands out as one of the most prevalent structural motifs found in pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold for targeting a wide array of biological systems. This compound is a highly versatile bifunctional building block designed for seamless integration into complex molecular architectures.
This molecule offers two distinct points for chemical elaboration:
-
A tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen , which provides stability during coupling reactions and can be deprotected under acidic conditions for subsequent functionalization.[2][3]
-
A carboxylic acid group , presented on a phenoxy scaffold, which is primed for amide bond formation, a cornerstone reaction in the synthesis of peptides and small molecule therapeutics.[4]
The strategic placement of the carboxyl group via a phenoxy ether linkage provides specific spatial and electronic properties that are advantageous in designing ligands for various biological targets. This application note provides a detailed, field-proven protocol for the efficient formation of amide bonds using this key intermediate, grounded in the fundamental principles of organic synthesis.
The Mechanistic Cornerstone: Activating the Carboxyl Group for Amidation
The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a non-reactive ammonium carboxylate salt.[5] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved through the use of "coupling reagents."
Among the most reliable and widely used coupling agents are the carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds through a key intermediate, the highly reactive O-acylisourea.[5][6][7]
However, this intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which can lower the yield of the desired amide.[6] To mitigate this side reaction and enhance coupling efficiency, additives are employed. 1-Hydroxybenzotriazole (HOBt) is a classic additive that intercepts the O-acylisourea to form an HOBt-active ester.[8][9][10] This new intermediate is more stable than the O-acylisourea, less prone to side reactions, and efficiently reacts with the amine nucleophile to yield the target amide with minimal racemization.[9][10] The reaction is often facilitated by a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction and ensure the amine nucleophile remains in its free, reactive state.
Mechanism of EDC/HOBt Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Mol. Wt. | Mmol | Equivalents | Amount |
| This compound | 321.37 | 1.0 | 1.0 | 321 mg |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 1.1 | 118 mg (116 µL) |
| EDC·HCl | 191.70 | 1.5 | 1.5 | 288 mg |
| HOBt (anhydrous) | 135.12 | 1.2 | 1.2 | 162 mg |
| DIPEA | 129.25 | 3.0 | 3.0 | 388 mg (522 µL) |
| Anhydrous Dichloromethane (DCM) | - | - | - | 10 mL |
Note: Ensure all glassware is oven-dried or flame-dried before use. Anhydrous solvents are critical for the success of this reaction.
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (321 mg, 1.0 mmol), the selected amine (1.1 mmol), and HOBt (162 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous DCM (10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Base Addition: Add DIPEA (522 µL, 3.0 mmol) to the cooled solution dropwise via syringe.
-
Coupling Agent Addition: Add EDC·HCl (288 mg, 1.5 mmol) to the reaction mixture in one portion. A slight exotherm may be observed.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product should have an Rf value intermediate between the two starting materials.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 20 mL). The aqueous washes effectively remove the water-soluble urea byproduct from EDC, excess HOBt, and salts.[11]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
Experimental Workflow Diagram
Caption: Workflow for EDC/HOBt mediated amide coupling.
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Reagents (especially EDC) have degraded due to moisture.- Solvent is not anhydrous.- Insufficient reaction time. | - Use fresh, high-purity EDC·HCl; store it in a desiccator.- Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent.- Allow the reaction to run for a full 24 hours. |
| Difficult Purification | - Formation of N-acylurea byproduct.- Incomplete removal of water-soluble byproducts during workup. | - Ensure HOBt is added before or concurrently with EDC to minimize N-acylurea formation.[8]- Perform all aqueous washes thoroughly to remove the water-soluble urea from EDC. |
| Starting Material Remains | - Incomplete activation of the carboxylic acid.- Sterically hindered or electron-deficient amine. | - Increase equivalents of EDC and HOBt to 1.5 and 1.3, respectively.- For challenging amines, consider switching to a more potent coupling reagent system like HATU/DIPEA in DMF.[12] |
| Boc Group Cleavage | - Overly acidic conditions during workup. | - Use dilute (e.g., 1 M) HCl for the acid wash and perform the extraction quickly. Avoid prolonged exposure to strong acids.[2][3] |
Conclusion
This compound is an invaluable reagent for synthesizing complex amide-containing molecules. The protocol detailed herein, utilizing the robust EDC/HOBt coupling system, provides a reliable and high-yielding pathway to these valuable structures. By understanding the underlying reaction mechanism and adhering to best practices for anhydrous techniques and purification, researchers can confidently employ this building block to accelerate their drug discovery and development programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Double BOC protection selective removal method [en.highfine.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Amide Bond Formation with 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Introduction: The Central Role of Amide Coupling in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1][2] Its prevalence is due to its high metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed reactions in drug discovery.[2][3]
1-Boc-4-(3-carboxy-phenoxy)-piperidine is a valuable bifunctional building block in this context.[4] It incorporates a protected piperidine ring, a common motif in CNS-active agents, and a carboxylic acid handle, primed for amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during coupling, allowing for selective deprotection in later synthetic steps.[4] This guide provides a detailed exploration of the critical parameters, mechanistic underpinnings, and optimized protocols for successfully coupling this key intermediate with a diverse range of primary amines.
Core Principles: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with complex molecules.[5] The core strategy of modern amide synthesis is the in situ activation of the carboxylic acid. This involves converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine.
The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of both coupling partners, the electronic properties of the amine, the risk of racemization at adjacent chiral centers, and cost considerations.[1][5] This guide will focus on two of the most robust and widely adopted classes of coupling reagents: carbodiimides (EDC) and uronium/aminium salts (HATU).
Mechanistic Insights: A Tale of Two Reagents
Understanding the reaction mechanism is crucial for rational protocol design and troubleshooting. While both EDC and HATU achieve the same outcome, their pathways and reactive intermediates differ significantly.
The Carbodiimide Pathway: EDC and HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea or lead to racemization if the carboxylic acid has a chiral alpha-carbon.
To mitigate these side reactions, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[6] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form a more stable HOBt-ester. This active ester is less prone to side reactions and efficiently undergoes aminolysis to yield the desired amide.[5][6]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
The Uronium Salt Pathway: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt renowned for its high efficiency, rapid kinetics, and ability to suppress racemization.[7] It is particularly effective for challenging couplings, including those involving sterically hindered amines or electron-deficient substrates.[8]
The reaction requires a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to first deprotonate the carboxylic acid.[2][7] The resulting carboxylate anion then attacks HATU to form a highly reactive OAt-active ester. This ester is then readily displaced by the primary amine to furnish the amide product, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[7]
Caption: Mechanism of HATU-mediated amide bond formation.
Protocol Selection and Optimization
Choosing the right protocol is critical for success. The following table provides a comparative analysis to guide your decision-making process.
| Parameter | EDC/HOBt | HATU/DIPEA | Rationale & Field Insights |
| Reactivity | Good | Excellent | HATU is generally faster and more potent, making it the reagent of choice for sterically hindered or electron-poor amines.[8] |
| Cost | Lower | Higher | EDC is significantly more economical, making it suitable for large-scale synthesis where cost is a primary driver. |
| Side Reactions | N-acylurea formation, potential racemization. | Guanidinylation of the amine if HATU is used in large excess. | The use of HOBt with EDC is crucial to suppress side reactions.[6] With HATU, using a slight excess (1.05-1.2 eq) is sufficient to drive the reaction without significant byproduct formation.[7] |
| Work-up | Aqueous work-up removes water-soluble EDC and urea byproduct. | Byproducts are generally soluble in organic solvents and removed by chromatography. | The ease of removing the urea byproduct from EDC reactions via a simple aqueous wash is a significant advantage.[5][9] |
| Ideal For | Routine couplings, scale-up, cost-sensitive projects. | Difficult couplings, hindered substrates, rapid synthesis. | Start with EDC/HOBt for straightforward couplings. Move to HATU when yields are low or one of the substrates is challenging. |
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a reliable method for standard primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (1.2 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard work-up reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).[5]
-
Dissolve the mixture in a minimal amount of anhydrous DMF (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Add DIPEA (2.5 equiv) dropwise to the cooled solution.[5]
-
Allow the reaction to slowly warm to room temperature and stir for 4 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]
Protocol 2: HATU Mediated Coupling
This protocol is recommended for sterically hindered or less reactive primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 - 1.2 equiv)
-
HATU (1.05 - 1.2 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard work-up reagents
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.[7]
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature.[10]
-
Add HATU (1.1 equiv) to the reaction mixture. The solution may change color (often to yellow).
-
Continue stirring at room temperature for 15-30 minutes to allow for the complete formation of the active ester ("pre-activation").[10][11]
-
In a separate flask, dissolve the primary amine (1.1 equiv) in a small amount of anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1 to 4 hours. The reaction is typically much faster than EDC couplings.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Activation: Coupling reagent is old or degraded. | Use a fresh bottle of coupling reagent. For challenging substrates, switch from EDC/HOBt to a more powerful reagent like HATU or COMU.[8][11] |
| Presence of Water: Hydrolysis of the activated intermediate. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).[10][11] | |
| Steric Hindrance: Bulky groups on the amine or acid are preventing the reaction. | Switch to HATU.[8] Consider converting the carboxylic acid to a more reactive acyl fluoride intermediate using a reagent like BTFFH.[12] Increasing the reaction temperature or using microwave heating can also be effective.[8] | |
| Multiple Side Products | Guanidinylation (with HATU): Excess HATU can react with the primary amine, capping it. | Use only a slight excess of HATU (1.05-1.1 equiv).[6][7] Allow for a pre-activation step (15-30 min) before adding the amine to ensure the HATU reacts with the acid first.[13] |
| N-Acylurea Formation (with EDC): Rearrangement of the O-acylisourea intermediate. | Ensure HOBt is included in the reaction.[6] Running the reaction at a lower temperature (0 °C to RT) can also help minimize this side reaction.[14] | |
| Difficulty with Purification | Byproduct Co-elution: Urea byproducts (from EDC) or HATU-related byproducts co-elute with the product. | For EDC reactions, a thorough aqueous work-up is essential to remove the water-soluble urea. If issues persist, switching to DIC (diisopropylcarbodiimide) can help, as its urea byproduct is more soluble in organic solvents and easier to separate chromatographically.[6] |
References
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. bachem.com [bachem.com]
Application Notes and Protocols for the Integration of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Solid-Phase Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolkit
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and peptidomimetic drug discovery. The ability to incorporate non-proteinogenic amino acids and scaffolds is critical for developing next-generation therapeutics with enhanced stability, conformational rigidity, and novel biological activities. 1-Boc-4-(3-carboxy-phenoxy)-piperidine is a versatile building block that serves as a rigid scaffold, enabling the synthesis of unique peptidomimetic structures.[1][2][3] Its piperidine core introduces a defined conformational constraint, while the phenoxy-carboxy moiety provides a vector for peptide chain extension or conjugation.
This guide provides an in-depth technical overview and validated protocols for the efficient incorporation of this compound into peptide sequences using standard Boc-based SPPS. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold for creating novel therapeutic candidates.
The Strategic Advantage of the Piperidine Scaffold
The piperidine heterocycle is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals.[2][3] Its incorporation into a peptide sequence offers several advantages:
-
Conformational Rigidity: The saturated six-membered ring structure restricts the rotational freedom of the peptide backbone, helping to lock the molecule into a specific, biologically active conformation. This can lead to higher receptor affinity and selectivity.
-
Proteolytic Stability: The non-natural linkage introduced by the phenoxy-piperidine moiety is resistant to degradation by endogenous proteases, thereby increasing the in-vivo half-life of the resulting peptidomimetic.
-
Structural Diversity: The piperidine ring serves as a 3D scaffold from which peptide chains or other functional groups can be elaborated, allowing for the exploration of novel chemical space beyond that of linear peptides.[4]
The structure of this compound is uniquely suited for SPPS. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the piperidine nitrogen, compatible with standard Boc-SPPS workflows. The carboxylic acid on the phenoxy ring serves as the attachment point for coupling to the resin-bound peptide chain.
Chemical Structure and Properties
A clear understanding of the building block's properties is essential for successful synthesis.
| Property | Value |
| IUPAC Name | 1-(tert-butoxycarbonyl)-4-(3-carboxyphenoxy)piperidine |
| CAS Number | 250681-69-7 |
| Molecular Formula | C₁₇H₂₃NO₅ |
| Molecular Weight | 321.37 g/mol |
| Appearance | White to pale yellow solid |
| Purity (Typical) | ≥ 98% (HPLC) |
Workflow for SPPS Incorporation
The integration of this compound follows a logical progression within the standard Boc-SPPS cycle. The key steps involve the coupling of the building block to the N-terminus of the growing peptide chain, followed by the deprotection of its Boc group to allow for further chain elongation.
Figure 1: SPPS workflow for incorporating the piperidine scaffold.
Detailed Protocols
The following protocols are optimized for a standard 0.1 mmol synthesis scale. Reagent quantities should be adjusted proportionally for different scales.
Protocol 1: Coupling to the Resin-Bound Peptide
The carboxylic acid of this compound possesses moderate steric hindrance. Therefore, a potent coupling reagent such as HATU is recommended to ensure efficient and rapid amide bond formation with minimal side reactions.[5][6]
Rationale: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) forms a highly reactive OAt-ester with the carboxylic acid, which is less prone to racemization and more effective at overcoming steric barriers compared to carbodiimide-based reagents.[5][6] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the coupling reagent and maintain basic conditions without competing in the coupling reaction.
Materials:
-
Resin-bound peptide with a free N-terminal amine (0.1 mmol)
-
This compound (128.5 mg, 0.4 mmol, 4 eq.)
-
HATU (148.3 mg, 0.39 mmol, 3.9 eq.)
-
DIPEA (139 µL, 0.8 mmol, 8 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (if Fmoc chemistry was previously used) and neutralized. Swell the resin in DMF for at least 30 minutes. Drain the solvent.
-
Pre-activation: In a separate vial, dissolve this compound and HATU in 2 mL of anhydrous DMF. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated solution to the resin in the reaction vessel. Agitate the mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Completion Check (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be required.
Protocol 2: Boc Deprotection of the Piperidine Nitrogen
The Boc group is reliably cleaved under moderately acidic conditions using trifluoroacetic acid (TFA).
Rationale: TFA protonates the oxygen of the tert-butoxycarbonyl group, leading to its collapse and release of the stable tert-butyl cation and carbon dioxide. A scavenger, such as triisopropylsilane (TIS), is often included in cleavage cocktails to quench the reactive tert-butyl cation and prevent alkylation of sensitive residues like Tryptophan or Methionine. For a single deprotection step, it is generally not required but is good practice.
Materials:
-
Resin from Protocol 1
-
Deprotection solution: 25-50% (v/v) TFA in DCM
-
DCM
-
DMF
-
DIPEA
Procedure:
-
Pre-wash: Wash the resin with DCM (3 x 1 min) to prepare for the acidic deprotection step.
-
Deprotection: Add the TFA/DCM solution (e.g., 50% TFA) to the resin. Agitate for 2-3 minutes, then drain.
-
Main Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of TFA:
-
DCM (5 x 1 min)
-
DMF (3 x 1 min)
-
-
Neutralization: The newly exposed piperidine nitrogen is now a TFA salt. It must be neutralized before the next coupling step. Wash the resin with a solution of 10% DIPEA in DMF (2 x 5 min).
-
Final Wash: Wash the resin with DMF (5 x 1 min) to remove excess DIPEA. The resin is now ready for the next amino acid coupling.
Figure 2: Boc deprotection and neutralization workflow.
Protocol 3: Final Cleavage and Deprotection
Once the synthesis is complete, the peptidomimetic is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously. The ether linkage in the this compound scaffold is stable to standard TFA cleavage conditions.
Rationale: A high concentration of TFA is used to cleave the linker anchoring the peptide to the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). Scavengers are critical at this stage to prevent re-attachment of the cleaved peptide to the resin and to protect sensitive amino acids from degradation by reactive cationic species generated during deprotection.
Materials:
-
Dry, fully synthesized peptide-resin
-
Cleavage Cocktail (Reagent K or similar):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum for several hours.
-
Cleavage Reaction: Place the dry resin in a suitable reaction vessel. Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours. The exact time depends on the specific linker and side-chain protecting groups used.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a larger volume (10-20x) of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
-
Isolation:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the crude product by centrifugation (e.g., 3000 rpm for 5 min).
-
Carefully decant the ether.
-
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis and Purification: The crude product should be analyzed by HPLC and Mass Spectrometry. Purify the target peptidomimetic using preparative reverse-phase HPLC.
Conclusion
This compound is a valuable and readily integrable building block for the synthesis of conformationally constrained peptidomimetics via Boc-SPPS. The protocols detailed in this guide provide a robust framework for its successful incorporation. By leveraging standard, high-efficiency coupling reagents like HATU and established deprotection and cleavage methodologies, researchers can confidently utilize this scaffold to advance their drug discovery programs. The resulting structures hold significant promise for developing therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Preparation of Kinase Inhibitors with a 1-Boc-4-(3-carboxy-phenoxy)-piperidine Moiety: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-Boc-4-(3-carboxy-phenoxy)-piperidine scaffold is a key structural motif in a variety of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This application note provides a comprehensive guide to the synthesis of this important building block and its subsequent elaboration into potent kinase inhibitors. Detailed, step-by-step protocols for the key synthetic transformations, including the Mitsunobu reaction, Boc-group deprotection, and amide coupling, are presented. Furthermore, the underlying rationale for experimental choices, troubleshooting advice, and a discussion of the structure-activity relationship (SAR) are provided to empower researchers in their drug discovery efforts.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The this compound moiety is a versatile building block in the design of kinase inhibitors. The piperidine ring often serves as a scaffold to orient other functional groups, while the phenoxy-ether linkage provides a rigid connection to a core aromatic system. The carboxylic acid functionality is a key handle for the introduction of further diversity through amide bond formation. This application note will focus on the synthesis and application of this moiety in the context of p38 MAPK inhibitors.
Synthetic Protocols
The synthesis of kinase inhibitors featuring the this compound moiety can be accomplished in a three-stage process:
-
Synthesis of the core moiety: this compound.
-
Deprotection of the Boc group.
-
Amide coupling with a suitable heterocyclic core.
Part 1: Synthesis of this compound via Mitsunobu Reaction
The key step in the synthesis of the core moiety is the formation of the ether linkage between a protected 4-hydroxypiperidine and a 3-hydroxybenzoic acid derivative. The Mitsunobu reaction is an ideal choice for this transformation as it proceeds under mild conditions with inversion of stereochemistry at the alcohol carbon (though in this achiral case, it is not a stereochemical consideration).[1][2][3]
Reaction Scheme:
[Boc-piperidine-O-Ph-COOH] --(TFA/DCM)--> [H-piperidine-O-Ph-COOH]
[H-piperidine-O-Ph-COOH] + [H2N-Heterocycle] --(Coupling Agent, Base)--> [Heterocycle-NH-CO-Ph-O-piperidine-H]
References
Application Note & Protocol: A Comprehensive Guide to the Boc Deprotection of 1-Boc-4-(3-carboxy-phenoxy)-piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of amine-containing molecules, particularly within pharmaceutical and chemical research.[1][2] Its successful and clean removal is a critical step in the synthetic pathway of numerous drug candidates. This application note provides a detailed experimental procedure for the Boc deprotection of 1-Boc-4-(3-carboxy-phenoxy)-piperidine, a versatile intermediate in the development of novel therapeutics.[1] We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present robust protocols using common reagents, and discuss critical considerations for reaction monitoring, workup, and purification to ensure high yield and purity of the final deprotected product.
Introduction: The Significance of Piperidine Scaffolds and Boc Deprotection
Piperidine derivatives are prevalent structural motifs in a vast array of biologically active compounds, including analgesics and anti-inflammatory drugs.[1][3] The this compound scaffold, in particular, serves as a valuable building block for creating complex molecules with promising pharmacological profiles.[1] The Boc group offers robust protection of the piperidine nitrogen, allowing for selective transformations on other parts of the molecule, such as the carboxylic acid.[2] The subsequent deprotection of the Boc group is a pivotal step, unmasking the secondary amine for further functionalization or to yield the final active pharmaceutical ingredient (API).
The acid-labile nature of the Boc group allows for its facile removal under acidic conditions.[4][5] The most commonly employed reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent like dioxane.[6][7] The choice of reagent and reaction conditions is often dictated by the presence of other acid-sensitive functional groups within the molecule and the desired salt form of the final product.[6][7]
Mechanistic Rationale of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination process.[8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA or HCl.[8][9][10] This initial protonation makes the carbamate group unstable and susceptible to cleavage.
-
Carbocation Formation: The protonated Boc group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[8][9]
-
Decarboxylation and Amine Protonation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[8][9] In the acidic reaction medium, the newly liberated amine is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[8][9]
It is important to note that the tert-butyl cation generated during the reaction is a reactive electrophile that can potentially lead to side reactions by alkylating nucleophilic functional groups on the substrate.[8] While the this compound scaffold is relatively robust, in more complex derivatives, the use of scavengers may be necessary to trap the tert-butyl cation.[8]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the Boc deprotection of this compound using two common acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.[6]
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
To the stirred solution, add an equal volume of TFA. The reaction is typically exothermic. For sensitive substrates, the addition can be performed at 0 °C in an ice bath.[8]
-
Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6][8][11]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8] To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).[8]
-
For isolation of the free amine, proceed with a basic work-up. Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.[8][12]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected product.[8][12]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is also highly effective and often results in the precipitation of the product as a hydrochloride salt, which can simplify purification.[7][13]
Materials:
-
This compound derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative in a minimal amount of a suitable solvent like methanol or suspend it directly in the 4M HCl in 1,4-dioxane solution.
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, the deprotected product will often precipitate as the hydrochloride salt.[6]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[6]
-
The resulting solid can be dried under vacuum to yield the pure hydrochloride salt of the deprotected piperidine derivative.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a base as described in Protocol 1.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols: Esterification of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the esterification of 1-Boc-4-(3-carboxy-phenoxy)-piperidine, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The tert-butyloxycarbonyl (Boc) protecting group necessitates the use of mild reaction conditions to prevent its cleavage.[3][4] This guide focuses on the scientifically robust and widely adopted Steglich esterification as the primary method, offering a high-yield and versatile approach. A comparative analysis with the traditional Fischer esterification is also presented to highlight the critical considerations for substrate compatibility. Detailed, step-by-step protocols, mechanistic insights, troubleshooting, and characterization techniques are provided to ensure successful and reproducible synthesis.
Introduction: The Significance of Esterification in Drug Development
The carboxylic acid moiety in this compound is a versatile handle for chemical modification. Its conversion to an ester can be a crucial step in drug development for several reasons:
-
Prodrug Strategies: Esterification can mask the polar carboxylic acid group, improving the pharmacokinetic properties of a drug candidate, such as oral bioavailability and cell membrane permeability. The ester can then be hydrolyzed in vivo by esterases to release the active carboxylic acid.
-
Modulation of Biological Activity: The nature of the ester group can influence the binding affinity and selectivity of a molecule for its biological target.
-
Intermediate for Further Synthesis: The ester can serve as a key intermediate for subsequent chemical transformations, such as amide bond formation or reduction to an alcohol.
The presence of the acid-labile Boc protecting group on the piperidine nitrogen is a key consideration in selecting an appropriate esterification method.[3][4] Harsh acidic conditions, such as those employed in traditional Fischer esterification, can lead to the unintended removal of this group, resulting in undesired side products and complicating purification. Therefore, mild and efficient esterification protocols are paramount.
Mechanistic Rationale: Choosing the Right Path for Esterification
Steglich Esterification: The Method of Choice for Sensitive Substrates
The Steglich esterification is a powerful and mild method for forming ester bonds between carboxylic acids and alcohols.[5][6] It is particularly well-suited for substrates with acid-sensitive functional groups, like the Boc group in our target molecule.[3][4] The reaction is typically carried out at room temperature in an aprotic solvent and relies on a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5][6]
The mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]
-
Formation of the Active Ester: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, often referred to as the "active ester".[3] This step is crucial for accelerating the reaction and suppressing a common side reaction, the formation of an unreactive N-acylurea byproduct.[3][6]
-
Nucleophilic Attack by the Alcohol: The alcohol then attacks the N-acylpyridinium intermediate to form the desired ester.
-
Byproduct Formation and Catalyst Regeneration: The reaction generates N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration, and regenerates the DMAP catalyst.[5][6]
Caption: Catalytic cycle of the Steglich Esterification.
Fischer Esterification: A Classic Method with Caveats
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] It is a reversible process, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed.[8][9]
The mechanism involves:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[10]
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.[10]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
While simple and cost-effective, the requirement for strong acid catalysts (e.g., sulfuric acid, hydrochloric acid) and often elevated temperatures makes Fischer esterification generally unsuitable for substrates containing acid-labile protecting groups like Boc.[11][12] The acidic conditions can readily cleave the Boc group, leading to a mixture of products and necessitating a more complex purification strategy.
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol provides a general procedure for the esterification of this compound using DCC and DMAP.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Celite (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). Stir the solution at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
DCC Addition: Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup - Filtration: Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[13]
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Caption: General experimental workflow for Steglich Esterification.
Protocol 2: Fischer Esterification of this compound with Methanol (Illustrative and Cautionary)
This protocol is provided for illustrative purposes to highlight the potential challenges. Note: This method carries a high risk of Boc deprotection.
Materials:
-
This compound (1.0 eq)
-
Methanol (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of methanol in a round-bottom flask.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC. Be aware that a new, more polar spot corresponding to the deprotected product may appear.
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: The crude product will likely be a mixture of the desired ester, the deprotected ester, and unreacted starting material, requiring careful purification by column chromatography.
Data Presentation and Characterization
Successful synthesis of the desired ester can be confirmed by a combination of spectroscopic methods.
| Analytical Technique | Expected Observations for Successful Esterification |
| ¹H NMR | Appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a singlet around 5.1 ppm for a benzyl ester, or a singlet around 3.9 ppm for a methyl ester). The signals for the piperidine and phenoxy moieties should remain largely unchanged, though minor shifts may occur. |
| ¹³C NMR | Appearance of a new carbonyl signal for the ester (typically around 165-175 ppm) and signals for the carbon atoms of the alcohol moiety. |
| FT-IR | Disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester (typically 1730-1750 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the calculated mass of the ester product. |
| HPLC | A single major peak with a retention time different from the starting carboxylic acid. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | - Inactive reagents (DCC can hydrolyze).- Insufficient DMAP.- Sterically hindered alcohol. | - Use fresh, high-purity DCC.- Ensure at least 0.1 eq of DMAP is used.- Increase reaction time and/or temperature slightly (e.g., to 40 °C). Consider using a more reactive coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). |
| Formation of N-acylurea Side Product | - Insufficient DMAP.- Slow reaction with the alcohol. | - Increase the amount of DMAP (up to 0.3 eq).- Ensure the alcohol is added before or with the carboxylic acid and DMAP. |
| Difficulty Removing DCU | - DCU is partially soluble in some organic solvents. | - Cool the reaction mixture thoroughly before filtration.- Wash the filter cake with a minimal amount of cold solvent.- If DCU persists, it can sometimes be removed during column chromatography, although it may streak. |
| Boc Deprotection (Observed with Fischer Esterification) | - Harsh acidic conditions. | - Avoid Fischer esterification. If it must be used, employ milder acid catalysts (e.g., Amberlyst-15 resin) and lower temperatures, but expect some degree of deprotection. The primary recommendation is to use the Steglich protocol. |
Conclusion
The esterification of this compound is a critical transformation in the synthesis of many biologically active molecules. The Steglich esterification, utilizing DCC and DMAP, stands out as the superior method due to its mild reaction conditions, which preserve the integrity of the acid-labile Boc protecting group. This protocol consistently provides high yields and a straightforward purification process. While Fischer esterification is a classic method, its application to this particular substrate is fraught with challenges and is not recommended. By following the detailed protocols and troubleshooting guide presented herein, researchers can confidently and efficiently synthesize the desired ester derivatives of this compound, paving the way for further advancements in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. fiveable.me [fiveable.me]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
The Strategic Application of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Advanced Drug Delivery Systems: A Technical Guide
Introduction: The pursuit of precision in drug delivery has led to the development of sophisticated nanocarrier systems designed to enhance therapeutic efficacy while minimizing off-target effects. A critical component in the design of these systems is the linker molecule, which serves to conjugate the drug carrier to therapeutic agents or targeting moieties. 1-Boc-4-(3-carboxy-phenoxy)-piperidine has emerged as a highly versatile and valuable building block in the synthesis of such advanced drug delivery systems.[1] Its unique trifunctional structure, comprising a Boc-protected piperidine nitrogen, a stable ether linkage, and a reactive carboxylic acid, offers a powerful toolkit for the medicinal chemist and drug development professional.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of drug delivery systems. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its conjugation to nanocarriers, and discuss the subsequent deprotection and functionalization steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique linker for the creation of next-generation therapeutic platforms.
The Rationale for Employing this compound
The efficacy of this compound as a linker in drug delivery stems from a combination of its structural and chemical properties:
-
Controlled Sequential Conjugation: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under a wide range of reaction conditions, allowing for the selective reaction of the carboxylic acid group. This enables a multi-step synthesis approach where the linker is first attached to a drug carrier or a therapeutic molecule, followed by the removal of the Boc group to expose the secondary amine for further functionalization. This step-wise approach is crucial for constructing complex, multifunctional drug delivery systems.
-
Reactive Handle for Bioconjugation: The carboxylic acid moiety provides a readily accessible reactive site for covalent conjugation to amine-functionalized molecules, such as proteins, peptides, or amine-modified nanoparticles, through standard and efficient coupling chemistries like the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).
-
Structural Rigidity and Spacing: The piperidine ring introduces a degree of conformational rigidity to the linker, which can be advantageous in controlling the spatial orientation of the conjugated molecules. This can be critical for optimizing interactions with biological targets. The phenoxy-piperidine structure also provides a defined spacer arm, preventing steric hindrance between the drug carrier and the conjugated moiety.
-
Enhanced Physicochemical Properties: The incorporation of the piperidine moiety can influence the overall physicochemical properties of the drug delivery system, potentially improving solubility and pharmacokinetic profiles.[2]
Core Experimental Workflow
The general workflow for utilizing this compound in the surface functionalization of a drug delivery vehicle, such as a nanoparticle, can be conceptualized as a three-stage process.
Application Note 1: Surface Modification of Amine-Functionalized Nanoparticles
This section provides a detailed protocol for the covalent attachment of this compound to amine-functionalized nanoparticles, a common strategy for preparing nanocarriers for targeted drug delivery.
Protocol 1: EDC/NHS Coupling of this compound to Amine-Functionalized Nanoparticles
Objective: To covalently conjugate this compound to the surface of amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes).
Causality of Experimental Choices:
-
Two-Step Activation: The use of EDC in combination with NHS (or its water-soluble analog, Sulfo-NHS) is a widely adopted strategy to form a more stable amine-reactive intermediate (NHS ester) from the carboxylic acid of the linker. This two-step process is generally more efficient and controllable than using EDC alone, especially in aqueous environments, as it minimizes side reactions such as the hydrolysis of the activated carboxyl group.
-
pH Control: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (around 6.0). The subsequent reaction of the NHS-activated linker with the primary amines on the nanoparticle surface is favored at a physiological to slightly basic pH (7.2-8.0). This pH shift maximizes the efficiency of each step.
-
Quenching: After the conjugation reaction, any remaining active NHS esters on the nanoparticle surface must be quenched to prevent non-specific reactions in subsequent steps or applications. A small molecule with a primary amine, such as ethanolamine or Tris, is typically used for this purpose.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (optional, for improved washing)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
Procedure:
-
Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
Wash the nanoparticles twice with Activation Buffer by centrifugation (e.g., 12,000 x g for 15 minutes for solid nanoparticles) and resuspension to remove any residual storage buffers or contaminants.
-
-
Activation of this compound:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to a final concentration of 10 mM. The use of an organic solvent initially is to ensure complete dissolution.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in Activation Buffer.
-
To the stirred solution of this compound, add EDC and NHS to a final molar ratio of approximately 1:2:2 (linker:EDC:NHS). A typical final concentration would be 10 mM linker, 20 mM EDC, and 20 mM NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.
-
-
Conjugation to Nanoparticles:
-
Add the freshly activated this compound solution to the washed amine-functionalized nanoparticle suspension. A molar excess of the activated linker (e.g., 10 to 50-fold) relative to the estimated number of amine groups on the nanoparticle surface is recommended to drive the reaction to completion.
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching and Washing:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature with gentle mixing to deactivate any unreacted NHS esters.
-
Pellet the nanoparticles by centrifugation and discard the supernatant.
-
Wash the nanoparticles three times by resuspending them in Coupling Buffer (or Washing Buffer) followed by centrifugation. This step is crucial to remove unreacted linker, EDC, NHS, and quenching agent.
-
After the final wash, resuspend the Boc-linker-nanoparticle conjugate in a suitable buffer for storage or immediate use in the next step.
-
Application Note 2: Boc Deprotection and Subsequent Functionalization
Once the this compound linker is successfully conjugated to the nanoparticle surface, the Boc protecting group can be removed to expose the piperidine's secondary amine. This newly available amine serves as a reactive handle for the attachment of targeting ligands, drugs, or imaging agents.
Protocol 2: Trifluoroacetic Acid (TFA)-Mediated Boc Deprotection
Objective: To remove the Boc protecting group from the piperidine linker on the nanoparticle surface.
Causality of Experimental Choices:
-
TFA as the Reagent of Choice: Trifluoroacetic acid is a strong acid that effectively and cleanly cleaves the Boc group, generating a protonated amine, carbon dioxide, and isobutylene. It is volatile, which facilitates its removal after the reaction.
-
Anhydrous Conditions: The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (DCM) to prevent unwanted side reactions that could be caused by the presence of water.
-
Washing and Neutralization: After deprotection, it is essential to thoroughly wash the nanoparticles to remove residual TFA. The resulting amine will be in its protonated (TFA salt) form. For subsequent reactions that require a free amine, a neutralization step with a mild base is necessary.
Materials:
-
Boc-linker-nanoparticle conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Neutralization Buffer (e.g., 5% v/v Diisopropylethylamine (DIPEA) in DCM or a basic buffer like 0.1 M sodium bicarbonate)
Procedure:
-
Solvent Exchange:
-
If the Boc-linker-nanoparticles are in an aqueous buffer, they need to be transferred to an anhydrous organic solvent. This can be achieved by lyophilization followed by resuspension in anhydrous DCM, or by sequential centrifugation and resuspension in increasing concentrations of an organic solvent miscible with water (e.g., ethanol), followed by a final resuspension in anhydrous DCM.
-
-
Deprotection Reaction:
-
Suspend the Boc-linker-nanoparticles in anhydrous DCM.
-
Add TFA to the suspension to a final concentration of 20-50% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of TFA and Solvent:
-
Pellet the nanoparticles by centrifugation.
-
Carefully remove the supernatant containing TFA and DCM.
-
Wash the nanoparticles three times with anhydrous DCM to remove residual TFA.
-
-
Neutralization (Optional but Recommended for Subsequent Amine Reactions):
-
Resuspend the nanoparticles in the Neutralization Buffer and incubate for 10-15 minutes.
-
Pellet the nanoparticles by centrifugation and wash them three to four times with the desired buffer for the next conjugation step (e.g., Coupling Buffer) to remove the neutralization agent and any salts.
-
-
Final Preparation:
-
Resuspend the amine-linker-nanoparticles in the appropriate buffer for the subsequent functionalization step.
-
Data Presentation and Characterization
The successful synthesis of the functionalized drug delivery system must be confirmed through rigorous characterization at each stage of the process.
Table 1: Representative Physicochemical Characterization Data
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized (Bare) | 150 ± 5 | < 0.2 | +30 ± 3 |
| Boc-Linker-Conjugated | 160 ± 6 | < 0.2 | +22 ± 4 |
| Amine-Linker (Post-Deprotection) | 162 ± 5 | < 0.2 | +35 ± 3 |
| Drug/Ligand-Functionalized | 175 ± 8 | < 0.25 | Variable (depends on cargo) |
Note: The values presented are illustrative and will vary depending on the specific nanoparticle system, linker density, and conjugated molecule. The increase in diameter upon conjugation is expected due to the addition of the linker and subsequent molecules.[3] The zeta potential will change depending on the surface charge of the added component; for instance, the positive charge of the initial amine-functionalized nanoparticle will decrease after conjugation with the negatively charged carboxylic acid of the linker, and then increase again after Boc deprotection to expose the protonated amine.[3][4][5]
Characterization Techniques:
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage.[3][4][5][6]
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which provides evidence of successful conjugation and deprotection steps.[3][4][5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic chemical bonds formed during the conjugation process, such as the appearance of amide bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble polymer-drug conjugates, NMR can be used to confirm the covalent attachment of the linker and to determine the degree of functionalization.[7][8][9][10]
-
Quantification of Surface Functional Groups: Various assays can be used to quantify the number of accessible functional groups on the nanoparticle surface at each step (e.g., ninhydrin assay for primary amines).
Visualization of the Conjugation and Deprotection Process
Conclusion
This compound is a powerful and versatile tool for the synthesis of advanced drug delivery systems. Its unique chemical architecture allows for controlled, sequential modifications of drug carriers, enabling the development of sophisticated, multifunctional nanomedicines. The protocols and characterization strategies outlined in this technical guide provide a robust framework for researchers and scientists to effectively utilize this linker in their drug delivery research and development endeavors. The successful implementation of these methods will contribute to the creation of more effective and targeted therapies for a wide range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Boc-piperidine(75844-69-8) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde(137076-22-3) 1H NMR [m.chemicalbook.com]
- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Functionalization of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the selective functionalization of 1-Boc-4-(3-carboxy-phenoxy)-piperidine, a versatile scaffold in medicinal chemistry. Recognizing the synthetic challenges posed by its multiple reactive sites—the piperidine ring, the phenoxy ring, and the carboxylic acid—this document outlines detailed protocols and strategic considerations for achieving site-selective modifications. We will explore methodologies for C-H functionalization of the piperidine core at the C2, C3, and C4 positions, directed ortho-metalation of the phenoxy ring, and chemoselective transformations of the carboxylic acid moiety. The causality behind experimental choices, including the use of specific catalysts, directing groups, and protecting group strategies, is explained to empower researchers in developing novel derivatives for drug discovery programs.
Introduction: A Scaffold of Opportunity
The this compound scaffold presents a trifecta of functional handles ripe for synthetic elaboration in the pursuit of novel therapeutic agents. The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to introduce three-dimensional diversity crucial for molecular recognition and to impart favorable pharmacokinetic properties.[1] The phenoxy-carboxylic acid portion offers a platform for tuning electronic properties, introducing additional binding interactions, and serving as a conjugation point.
However, the very features that make this molecule attractive also present a significant synthetic challenge: chemoselectivity. A successful functionalization strategy must navigate the reactivity of the C-H bonds at various positions on the piperidine ring, the aromatic C-H bonds on the phenoxy ring, and the acidic proton of the carboxylic acid. This guide will dissect the reactivity of this scaffold and provide actionable protocols for its controlled derivatization.
Strategic Overview of Functionalization
The functionalization of this compound can be approached by targeting three distinct regions of the molecule. The choice of strategy will depend on the desired modification and the need to preserve other functional groups.
References
Troubleshooting & Optimization
Technical Support Center: Amide Synthesis with 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Welcome to the technical support guide for the amide synthesis involving 1-Boc-4-(3-carboxy-phenoxy)-piperidine. This versatile building block is crucial in various drug discovery programs.[1] However, like any amide bond formation, the coupling reaction can be prone to side reactions that impact yield, purity, and scalability. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative measures, moving beyond simple protocols to explain the chemical causality behind common issues and their solutions.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific issues you might encounter during your experiments. Each answer provides a diagnosis of the likely cause and a step-by-step solution.
Q1: My reaction is low-yielding, and LC-MS analysis shows a major byproduct with a mass corresponding to my carboxylic acid plus the coupling reagent (e.g., EDC or DIC). What is this byproduct and how can I prevent it?
A1: Diagnosis: N-Acylurea Formation
This is a classic and highly common side reaction when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[2] The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with your amine, it can undergo an intramolecular acyl migration to form a stable and unreactive N-acylurea.[3][4] This byproduct not only consumes your starting material and reagent but can also be difficult to separate from the desired product due to similar solubility profiles.[2]
Mechanism of N-Acylurea Formation
Caption: Desired reaction vs. N-acylurea side reaction.
Solutions:
-
Use an Additive: The most effective solution is to add a nucleophilic auxiliary agent like 1-Hydroxybenzotriazole (HOBt) or, more preferably, its safer and more efficient modern alternatives like Oxyma Pure (Ethyl cyanohydroxyiminoacetate).[3][5] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester (e.g., an Oxyma-ester). This new intermediate is still reactive enough to couple with the amine but is not prone to rearrangement.[6]
-
Control Temperature: The rearrangement to N-acylurea is often accelerated at higher temperatures. Running the coupling reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can significantly suppress this side reaction.[3]
-
Solvent Choice: Polar aprotic solvents like DMF can sometimes promote N-acylurea formation.[5][7] If your substrates are soluble, consider switching to a less polar solvent like Dichloromethane (DCM) to see if it mitigates the issue.
-
Switch Coupling Reagent Class: If the problem persists, move away from carbodiimides to an onium salt-based reagent (phosphonium or aminium/uronium). Reagents like HATU, HBTU, or PyBOP are not susceptible to this specific side reaction.[3]
Q2: I'm using HATU for a difficult coupling, but my amine starting material is being consumed and I'm getting a new byproduct instead of my amide. What is happening?
A2: Diagnosis: Guanidinylation of the Amine
This is a known side reaction for aminium/uronium-based coupling reagents like HATU, HBTU, and TBTU.[8][9] These reagents can react directly with the primary or secondary amine starting material to form a stable guanidinium byproduct, which effectively caps the amine and prevents it from participating in the desired amide bond formation.[9] This occurs when the amine competes with the carboxylate for reaction with the HATU.
Solution: Pre-activation
The solution is to change the order of addition to allow for "pre-activation" of the carboxylic acid.[9][10]
-
Dissolve the carboxylic acid (this compound) and a non-nucleophilic base (like DIPEA) in your anhydrous solvent.
-
Add the HATU reagent to this mixture and stir for 5-15 minutes at room temperature. During this time, the carboxylic acid is converted to the highly reactive OAt-active ester.
-
Only after this pre-activation period, add the amine component to the reaction mixture. This ensures the HATU is fully consumed in activating the acid, leaving none to react with the amine.
Pre-activation Workflow
Caption: Correct workflow to prevent guanidinylation.
Q3: My final product appears to have lost its Boc protecting group, or I'm seeing evidence of dimerization/polymerization. Why?
A3: Diagnosis: Premature Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group precisely because it is reliably cleaved under acidic conditions.[11][12] If your reaction or workup conditions inadvertently become acidic, you can partially or completely remove the Boc group from the piperidine nitrogen. The newly exposed secondary amine is nucleophilic and can react with the activated carboxylic acid, leading to dimers or oligomers.
Potential Sources of Acidity & Solutions:
-
Amine Salt Starting Material: If your amine component is supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, you must add a sufficient amount of a tertiary amine base (e.g., DIPEA, triethylamine) to neutralize the salt and liberate the free amine before the coupling reaction. A common mistake is using only a catalytic amount of base.
-
Solution: Use at least 2 equivalents of base (e.g., DIPEA) when your amine is a mono-salt—one equivalent to neutralize the salt and one for the coupling reaction itself.
-
-
Acidic Workup: Quenching the reaction with an acidic solution (e.g., 1N HCl) to remove excess base can cause Boc deprotection if the pH drops too low or exposure is prolonged.
-
Solution: Use a milder workup. Wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a weak acid like 5% citric acid solution, carefully monitoring the pH.
-
-
Generation of Byproducts: The byproduct from EDC, N-(3-Dimethylaminopropyl)-N′-ethylurea, is basic, but the HOBt additive is acidic. Careful stoichiometry is key.
-
Solution: Ensure your reaction conditions remain neutral or slightly basic throughout the coupling step.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the synthesis of this compound amides?
A1: The "best" reagent depends on a balance of factors including the reactivity of your amine, budget, scale, and tolerance for side reactions.
| Coupling Reagent Class | Examples | Pros | Cons | Best For... |
| Carbodiimides | EDC, DIC | Inexpensive, readily available. EDC byproducts are water-soluble.[3][13] | Prone to N-acylurea formation and racemization without additives.[2] | Routine couplings with non-hindered amines where cost is a major factor. |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, COMU | High reactivity, fast reaction times, low racemization.[8][9] | More expensive, can cause guanidinylation if not pre-activated.[9] | Difficult couplings, sterically hindered substrates, and sensitive amines. |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | High reactivity, very low racemization, no guanidinylation risk.[3] | Can be more expensive, generates phosphate byproducts. | High-stakes couplings where minimizing all side reactions is paramount. |
For general-purpose synthesis, an EDC/Oxyma Pure combination offers a great balance of cost-effectiveness, safety (compared to HOBt), and high efficiency in preventing common side reactions.[3][5] For challenging or sterically hindered amines, HATU is an excellent and reliable choice, provided the pre-activation protocol is followed.[14]
Q2: What is the role of bases like DIPEA, and why is it preferred over something like pyridine?
A2: A base is required in most amide coupling reactions, especially when using onium salt reagents or when the amine is in its salt form.[3] The base has two primary functions:
-
To maintain a neutral or slightly basic environment for the coupling to proceed.
-
To deprotonate the ammonium salt of the amine component, regenerating its nucleophilicity.
N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a sterically hindered, non-nucleophilic base. Its bulk prevents it from acting as a nucleophile and competing with your amine in the reaction.[15] In contrast, a nucleophilic base like pyridine could potentially react with the activated carboxylic acid, leading to unwanted side products.
Q3: Can I use heat to speed up a sluggish reaction?
A3: Yes, gentle heating (e.g., to 40-50 °C) can be effective for overcoming the activation energy barrier in sluggish couplings, especially with hindered substrates.[9][15] However, proceed with caution. Elevated temperatures can also increase the rate of side reactions, such as:
-
N-acylurea formation with carbodiimides.[3]
-
Epimerization/racemization , if your amine component has a chiral center.[2]
-
Decomposition of reagents or starting materials.
It is generally recommended to first try optimizing other parameters (more potent coupling reagent, higher concentration, different solvent) before resorting to heat.[16]
Validated Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol incorporates the pre-activation step to prevent guanidinylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous DMF (or another suitable polar aprotic solvent) to achieve a concentration of ~0.1 M. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir until all solids are dissolved.
-
Pre-activation: Add HATU (1.1 eq) to the mixture in one portion. Stir the solution at room temperature for 10-15 minutes. The solution may change color.
-
Amine Addition: Add the amine component (1.0-1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the carboxylic acid starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: General Procedure for EDC/Oxyma Pure-Mediated Amide Coupling
This protocol is a cost-effective and robust alternative to HATU.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine component (1.0 eq), and Oxyma Pure (1.1 eq).
-
Solvent & Base: Add anhydrous DMF or DCM. If the amine is an HCl or TFA salt, add DIPEA (2.0 eq). If the amine is a free base, 1.0 eq of DIPEA is sufficient. Stir to dissolve.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in one portion.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for completion by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1. The water-soluble urea byproduct from EDC should be largely removed during the aqueous washes.[7][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. bachem.com [bachem.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
troubleshooting incomplete Boc deprotection of 1-Boc-4-(3-carboxy-phenoxy)-piperidine derivatives
Welcome to the technical support center for the synthesis and troubleshooting of piperidine derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals working with 1-Boc-4-(3-carboxy-phenoxy)-piperidine and its analogues. Here, we address common and complex issues encountered during the critical Boc deprotection step, providing not just protocols, but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is incomplete, with starting material still present after the standard reaction time. What is the most common reason for this?
A1: The most frequent cause of incomplete Boc deprotection is insufficient acid strength or concentration for your specific substrate. While a 20-25% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common starting point, the electronic properties of your particular derivative might necessitate harsher conditions.[1][2][3] Another common issue is inadequate reaction time. While many deprotections are complete within 1-2 hours at room temperature, sterically hindered substrates may require longer exposure.[1]
Q2: How can I monitor the progress of my deprotection reaction effectively?
A2: Thin-Layer Chromatography (TLC) is a rapid and convenient method. The deprotected product, being a free amine (or its salt), is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine product as a distinct colored spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[2] These techniques allow for the accurate determination of the ratio of starting material to product.
Q3: I've removed the TFA, but my product is an oil instead of a solid. What should I do?
A3: It is common for the trifluoroacetate salt of the deprotected amine to be an oil or a sticky solid. To obtain a solid, you can try co-evaporation with a non-polar solvent like toluene to remove residual TFA.[2] Alternatively, you can convert the TFA salt to the hydrochloride salt, which often has better crystallinity. This is achieved by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in dioxane or diethyl ether, which may precipitate the HCl salt.[3]
Q4: What are the main side reactions to be aware of with this class of compounds?
A4: The primary side reaction of concern is the alkylation of the electron-rich phenoxy ring by the tert-butyl cation generated during the deprotection.[4][5][6] This is a classic Friedel-Crafts alkylation reaction and can lead to the formation of tert-butylated impurities on the aromatic ring, which can be difficult to separate from your desired product.[7]
In-Depth Troubleshooting Guide
Problem 1: Persistent Incomplete Deprotection
If increasing the reaction time and TFA concentration with standard protocols is ineffective, a more systematic approach is required.
Causality: The stability of the Boc group can be influenced by the overall electronic nature of the molecule. While unlikely to be the primary factor in this specific substrate, poor solubility of the starting material in the reaction solvent can also limit the accessibility of the deprotecting agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Optimized Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolution: Dissolve the this compound derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is completely consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting TFA salt can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Optimized Protocol 2: Alternative Deprotection with HCl in Dioxane
This method is useful if your compound is sensitive to TFA or if the TFA salt is difficult to handle.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like methanol or ethyl acetate, then dilute with 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: If a precipitate forms, it can be isolated by filtration and washed with cold diethyl ether. Otherwise, the solvent is removed under reduced pressure to yield the crude hydrochloride salt.
Problem 2: Formation of Unknown Impurities (Suspected Side Reactions)
The appearance of new, less polar spots on TLC or unexpected peaks in LC-MS often points to side reactions.
Causality: The tert-butyl cation (t-Bu⁺) generated during the acidic cleavage of the Boc group is a potent electrophile.[8] In the case of this compound derivatives, the electron-rich phenoxy ring is a prime target for electrophilic aromatic substitution, leading to tert-butylated side products.[4][6] While less common, under harsh conditions, the carboxylic acid could potentially be esterified by the tert-butyl cation to form a tert-butyl ester, though this is generally less favorable.
Mechanism of Side Reaction:
Caption: Mechanism of t-butylation side reaction.
Mitigation Strategy: The Use of Scavengers
To prevent the tert-butyl cation from reacting with your molecule, a "scavenger" can be added to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ than your substrate.
Recommended Scavengers and Conditions:
| Scavenger | Concentration (v/v) | Target Side Reaction |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger |
| Thioanisole | 2.5 - 5% | Protects electron-rich aromatic rings |
| Anisole | 5% | Protects phenolic groups |
Optimized Protocol 3: Boc Deprotection with Scavengers
-
Dissolution: Dissolve the Boc-protected starting material in anhydrous DCM.
-
Scavenger Addition: Add the chosen scavenger (e.g., TIS or thioanisole) to the solution.
-
Cooling: Cool the mixture to 0 °C.
-
Acid Addition: Slowly add TFA to a final concentration of 25-50%.
-
Reaction and Monitoring: Stir at room temperature and monitor as described in Protocol 1.
-
Work-up: Proceed with the standard work-up. Be aware that scavengers and their byproducts will need to be removed during purification.
Analytical Monitoring Protocols
Protocol 4: Analytical Monitoring by HPLC
-
Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a neutralizing mobile phase (e.g., a mixture of water and acetonitrile with a small amount of a basic modifier like triethylamine).
-
Injection: Inject the quenched sample into a suitable HPLC system. A reverse-phase C18 column is commonly used for such compounds.
-
Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. A typical gradient might be from 10% to 90% acetonitrile in water (with 0.1% TFA) over 20 minutes.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
managing solubility issues of 1-Boc-4-(3-carboxy-phenoxy)-piperidine in organic solvents
Introduction
Welcome to the technical support center for 1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS No. 250681-69-7).[1] This valuable intermediate is frequently used in pharmaceutical development and medicinal chemistry, particularly in the synthesis of complex bioactive molecules.[2][3] Its structure, which includes a bulky, lipophilic Boc protecting group and a polar carboxylic acid, presents unique solubility challenges in various organic solvents. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimental work.
The dual nature of this compound—a lipophilic Boc group and a polar, ionizable carboxylic acid—underpins its complex solubility profile. The Boc group enhances solubility in non-polar organic solvents, while the carboxylic acid can be deprotonated to a carboxylate salt, significantly increasing aqueous solubility. Understanding this pH-dependent behavior is crucial for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing poor solubility in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A1: The limited solubility in moderately polar solvents like DCM and THF can be attributed to the competing functionalities within the molecule. While the Boc group provides some lipophilicity, the carboxylic acid group can form strong intermolecular hydrogen bonds, leading to aggregation and reduced solubility. To overcome this, consider using more polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are effective at disrupting these hydrogen bonds.[4][5]
Q2: I'm observing precipitation when I try to dissolve the compound for a reaction. What are the initial troubleshooting steps?
A2: Precipitation upon dissolution often indicates that the solvent is not optimal or the solution is supersaturated. Here's a systematic approach to troubleshoot this:
-
Increase Solvent Polarity: Switch to a more polar solvent like DMF or DMSO.
-
Gentle Heating: Carefully warming the mixture can help overcome the energy barrier for dissolution. However, be mindful of the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can aid in breaking up solid aggregates and enhance dissolution.
-
Co-solvent System: Employing a mixture of solvents can often provide a "sweet spot" for solubility. For instance, a small amount of DMSO in THF can significantly improve solubility.
Q3: How does pH affect the solubility of this compound?
A3: The carboxylic acid group makes the solubility of this compound highly dependent on pH.[6][7][8]
-
Acidic to Neutral pH: In this range, the carboxylic acid is protonated (-COOH), making the compound less polar and generally less soluble in aqueous solutions.
-
Basic pH: At higher pH values (above the pKa of the carboxylic acid), the compound deprotonates to form a carboxylate salt (-COO⁻). This ionic form is significantly more soluble in polar and aqueous media.[6][9]
Q4: Can I use a base to improve the solubility of this compound in an organic solvent for a reaction?
A4: Yes, adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid. The resulting ammonium salt often exhibits improved solubility in many organic solvents. However, ensure that the presence of a base is compatible with your downstream reaction chemistry.
Q5: My compound precipitates out of a DMSO stock solution upon storage. What should I do?
A5: This can occur if the solution is supersaturated or if the storage temperature is too low.
-
Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[10]
-
Prepare Fresh Solutions: For maximum reproducibility, it is best to prepare fresh solutions before each experiment.[10]
-
Lower the Concentration: Preparing a more dilute stock solution can also prevent precipitation during storage.[10]
Troubleshooting Guides
Scenario 1: Poor Solubility During Reaction Setup in a Non-Polar Solvent
Issue: You are attempting to set up a coupling reaction (e.g., amide bond formation) in a solvent like Dichloromethane (DCM) and your this compound is not fully dissolving.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor solubility in non-polar solvents.
Detailed Steps and Rationale
-
Solvent Selection:
-
Rationale: DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, which helps to solvate both the polar carboxylic acid and the less polar regions of the molecule.
-
Protocol:
-
Attempt to dissolve a small amount of your compound in pure DMF or DMSO to confirm solubility.
-
If your reaction chemistry allows, switch the solvent entirely to DMF or DMSO.
-
-
-
Co-solvent Approach:
-
Rationale: A small percentage of a highly polar solvent can often be sufficient to disrupt intermolecular forces and bring the compound into solution without drastically changing the overall reaction environment.
-
Protocol:
-
To your suspension in the primary solvent (e.g., DCM), add DMF dropwise while stirring until the solid dissolves.
-
Do not exceed a co-solvent concentration that might interfere with your reaction or work-up.
-
-
-
In-situ Salt Formation:
-
Rationale: The formation of an ammonium salt with a base like TEA or DIPEA increases the ionic character of the compound, which can improve its solubility in moderately polar organic solvents.
-
Protocol:
-
Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine) to the suspension of your compound in the organic solvent.
-
Stir at room temperature and observe for dissolution.
-
-
Scenario 2: Precipitation Upon Addition to an Aqueous Medium
Issue: Your compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer for a biological assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation in aqueous media.
Detailed Steps and Rationale
-
pH Adjustment:
-
Rationale: Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a much more water-soluble carboxylate salt.[6][9]
-
Protocol:
-
Prepare a series of buffers with increasing pH values (e.g., 7.5, 8.0, 8.5).
-
Add your DMSO stock solution to each buffer and observe for precipitation.
-
Ensure the final pH is compatible with your biological assay.
-
-
-
Optimize Co-solvent Concentration:
-
Rationale: A higher concentration of an organic co-solvent like DMSO can help to keep the compound solvated in the aqueous environment.
-
Protocol:
-
Determine the maximum tolerable DMSO concentration for your assay (typically 0.5-1%).
-
Adjust your stock solution concentration and dilution scheme to maximize the final DMSO percentage without exceeding this limit.
-
-
-
Use of Solubilizing Agents:
-
Rationale: Surfactants or other solubilizing agents can form micelles that encapsulate the lipophilic portions of the molecule, increasing its apparent solubility in water.
-
Protocol:
-
Consider adding a small amount of a biocompatible surfactant like Tween® 80 or Poloxamer 188 to your aqueous buffer.
-
Perform control experiments to ensure the surfactant does not interfere with your assay.
-
-
Quantitative Solubility Data
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Hexanes | 0.1 | Very Low | Highly non-polar solvent, incompatible with the carboxylic acid group. |
| Dichloromethane (DCM) | 3.1 | Low to Moderate | Moderate polarity; solubility is limited by hydrogen bonding of the carboxylic acid. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Better than DCM due to its ability to act as a hydrogen bond acceptor. |
| Acetonitrile (ACN) | 5.8 | Moderate to Good | Polar aprotic solvent that can solvate the molecule reasonably well. |
| Dimethylformamide (DMF) | 6.4 | Good | Highly polar aprotic solvent, very effective at disrupting hydrogen bonds.[4] |
| Dimethyl sulfoxide (DMSO) | 7.2 | Very Good | Highly polar aprotic solvent, excellent for dissolving compounds with diverse functionalities.[4] |
| Methanol (MeOH) | 5.1 | Good (with base) | Polar protic solvent. Solubility is enhanced by forming a salt with a base. |
| Water | 10.2 | pH-Dependent | Poorly soluble at neutral/acidic pH, but solubility increases significantly at basic pH.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity DMSO to achieve the target concentration.
-
Vortex the mixture for 1-2 minutes.
-
If solids persist, gently warm the vial in a water bath (not exceeding 40-50°C) for 5-10 minutes.
-
Alternatively, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure all solid material has dissolved.
-
Store the stock solution as recommended, preferably at room temperature to avoid precipitation, if stability allows.[10]
Protocol 2: Determination of Optimal pH for Aqueous Solubility
-
Prepare a series of 1 mL aliquots of your assay buffer, adjusting the pH of each to cover a range (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM).
-
Add a small, consistent volume of the DMSO stock (e.g., 10 µL) to each of the buffered solutions.
-
Gently mix each solution.
-
Visually inspect for any signs of precipitation immediately and after a set incubation period (e.g., 30 minutes).
-
The optimal pH is the lowest pH at which the compound remains fully dissolved.
References
- 1. 250681-69-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
preventing racemization during the coupling of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Topic: Preventing Racemization During the Coupling of Chiral Carboxylic Acids Focus Molecule: 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during amide bond formation, with a special focus on maintaining stereochemical integrity. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of a coupling reaction?
A1: Racemization is the process by which a single, chirally pure enantiomer of a compound is converted into a mixture that includes its mirror image (enantiomer). In the context of coupling reactions, this typically refers to the loss of stereochemical integrity at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of an N-protected amino acid or any chiral carboxylic acid during the activation and coupling process.[1][2] This conversion results in a mixture of diastereomeric products that can be difficult to separate and may have drastically different biological activities, potentially compromising the efficacy and safety of a therapeutic agent.[3][4]
Q2: I am using this compound. Can this specific molecule racemize during coupling?
A2: This is an excellent and critical question. The specific molecule, this compound, cannot itself racemize at the carbon adjacent to the carboxylic acid. This is because the carbon atom is part of an aromatic phenyl ring and is therefore not a chiral center (it is sp² hybridized and planar).
However, the principles of preventing racemization are paramount in nearly all other coupling reactions you will perform. If you are coupling this molecule to a chiral amine , or if you are working with other substrates that are chiral at the alpha-position (such as N-Boc protected amino acids), the methodologies outlined in this guide are essential for preserving the stereochemical integrity of that chiral component. The focus of this guide is on the general best practices to prevent racemization, a common and critical side reaction in amide bond synthesis.[1][5]
Q3: What is the primary chemical mechanism that causes racemization?
A3: The predominant mechanism for racemization during the coupling of N-protected amino acids involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][6]
The process occurs as follows:
-
Activation: The coupling reagent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).[4]
-
Cyclization: The oxygen of the N-protecting group's carbonyl (in Boc, Fmoc, etc.) attacks the activated carboxyl group, causing an intramolecular cyclization to form the 5(4H)-oxazolone ring.
-
Enolization: The proton on the alpha-carbon of this oxazolone is highly acidic. A base in the reaction mixture can easily abstract this proton, forming a planar, achiral enolate intermediate.[2][6]
-
Racemization: When this achiral intermediate is subsequently attacked by the amine nucleophile, it can do so from either face, resulting in a mixture of both D and L stereoisomers in the final product.[2]
Caption: The oxazolone pathway leading to racemization vs. the desired pathway.
Troubleshooting Guide
Problem: I'm observing significant racemization in my product. What are the most likely causes and solutions?
This is a multi-faceted problem. The degree of racemization is highly sensitive to your choice of reagents and reaction conditions. Let's break down the key factors.
1. Cause: Inappropriate Coupling Reagent / Lack of Additive Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) or DIC (N,N'-diisopropylcarbodiimide), when used alone, generate a highly reactive O-acylisourea intermediate that is very prone to forming the problematic oxazolone.[4][6]
-
Solution: Use a Racemization-Suppressing Additive. Additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole) are crucial.[1][7][8] They act by rapidly intercepting the O-acylisourea intermediate to form a more stable active ester.[4][8] This active ester is still reactive enough to couple with the amine but is significantly less likely to cyclize into the oxazolone, thereby minimizing racemization.[1][4] OxymaPure and its derivatives (like COMU) are often considered superior to HOBt in suppressing racemization and do not have the explosive properties associated with HOBt.[7][9]
2. Cause: Use of a Strong, Sterically Unhindered Base The base's role is to deprotonate the amine salt and facilitate the reaction, but it can also abstract the acidic alpha-proton from the oxazolone intermediate.[10] Stronger or less sterically hindered bases like triethylamine (TEA) can accelerate racemization.
-
Solution: Switch to a Weaker or More Hindered Base. Use a weaker base like N-methylmorpholine (NMM) (pKa ~7.4) or a more sterically hindered base like N,N-diisopropylethylamine (DIPEA) (pKa ~10.1).[10][11] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine (pKa ~7.4) is an excellent choice to minimize racemization.[10][12]
3. Cause: Elevated Reaction Temperature Higher temperatures increase the rate of most chemical reactions, including the formation of the oxazolone and the subsequent enolization that leads to racemization.[2]
-
Solution: Control the Reaction Temperature. Start the reaction at 0 °C, especially during the activation step.[2] After the addition of all components, the reaction can often be allowed to warm slowly to room temperature. For very sensitive substrates, maintaining a low temperature throughout the process is beneficial.
4. Cause: Prolonged Pre-activation Time Allowing the activated carboxylic acid to sit for an extended period in the presence of base before adding the amine component gives it more time to cyclize to the oxazolone and racemize.[2]
-
Solution: Minimize Pre-activation or Add Reagents Sequentially. A short pre-activation time of 1-5 minutes is often sufficient.[2] An even better approach is to add the coupling reagent to a mixture of the carboxylic acid, amine, and additive, with the base being the final component added to initiate the reaction. This ensures the amine is present to compete with oxazolone formation.[2]
Problem: Which coupling reagent and additive combination is best for minimizing racemization?
The "best" combination can be substrate-dependent, but modern uronium/aminium and phosphonium salt reagents, which incorporate an additive moiety, are generally superior for minimizing racemization.
| Reagent Class | Examples | Racemization Risk | Comments |
| Carbodiimides | DIC, EDC | High (without additive) | Requires an additive. DIC/OxymaPure is an excellent, cost-effective, and low-racemization combination.[5][9] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Low to Very Low | HATU and COMU are often considered the gold standard for difficult couplings with minimal racemization.[7][11][13] They are highly efficient and fast.[11] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Very Low | Excellent reagents that avoid a specific side reaction (guanidinylation of the N-terminus).[1][13] PyAOP is generally more reactive than PyBOP.[13] |
Recommendation: For most applications where racemization is a concern, DIC/OxymaPure offers a robust and economical solution. For particularly challenging or valuable substrates, HATU or COMU are highly recommended for their superior efficiency and suppression of racemization.[7][9][11]
Problem: How can I detect and quantify the level of racemization in my product?
Detecting and quantifying diastereomeric impurities resulting from racemization is critical for product quality assessment.
-
Solution: Chiral High-Performance Liquid Chromatography (HPLC). This is the most common and reliable method. You will need a chiral stationary phase (chiral column) that can differentiate between the desired product and its diastereomer.[14] By running both your synthesized product and a standard (if available), you can identify and integrate the peaks corresponding to each stereoisomer to determine the percentage of racemization.[15]
-
Alternative for Amino Acids: LC-MS after Hydrolysis and Derivatization. For peptide products, the peptide can be hydrolyzed back to its constituent amino acids. These amino acids can then be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by LC-MS.[16] This method can pinpoint which specific residue in a peptide chain has racemized. A more modern approach involves hydrolysis in deuterated acid followed by direct analysis with chiral HPLC-MS/MS, which avoids derivatization steps.[15]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a reliable standard for minimizing racemization in solution-phase coupling.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (e.g., H-Phe-OMe·HCl) (1.05 eq)
-
OxymaPure (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry, nitrogen-flushed flask, add this compound (1.0 eq), the amine partner (1.05 eq), and OxymaPure (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 2 minutes. The base will neutralize the amine hydrochloride salt.
-
Add DIC (1.2 eq) dropwise to the cold, stirring solution.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Recommended workflow for a low-racemization coupling reaction.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 12. mesalabs.com [mesalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
optimizing reaction times for 1-Boc-4-(3-carboxy-phenoxy)-piperidine esterification
Here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: Esterification of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Welcome to the technical support guide for the esterification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific esterification, a crucial step in the synthesis of various pharmaceutical intermediates.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance reaction efficiency, minimize reaction times, and improve overall yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of this compound?
A1: The most prevalent and effective methods involve activating the carboxylic acid group. These include:
-
Carbodiimide-mediated coupling: Using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). This is often the first choice due to its mild conditions and broad compatibility.[2][3]
-
Acid Chloride Formation: Conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. This is a highly effective, albeit more aggressive, two-step approach.
-
Mitsunobu Reaction: This method is particularly useful for coupling with sterically hindered secondary alcohols, though it requires specific reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).[4]
Q2: Why is my Boc protecting group being removed during the reaction?
A2: The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions. If your reaction generates strong acids, either as a reagent or a byproduct, Boc deprotection can occur. This is a common issue when using methods like Fischer esterification (strong acid catalyst) or when the workup involves strongly acidic washes without careful control.[5] It is crucial to select reaction pathways that operate under neutral or mildly basic conditions.
Q3: How do I monitor the progress of the esterification reaction?
A3: The most common methods for reaction monitoring are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Allows for a quick, qualitative assessment of the consumption of the starting carboxylic acid and the formation of the more nonpolar ester product. A co-spot of the starting material and the reaction mixture is highly recommended for accurate comparison.
-
LC-MS: Provides quantitative data on the disappearance of reactants and the appearance of the product, along with its mass confirmation. This is the preferred method for detailed kinetic analysis and accurate determination of reaction completion.
Q4: My starting material, this compound, is a white solid. What are its storage recommendations?
A4: This compound should be stored in a cool, dry place, typically at 0-8 °C, to ensure its stability and prevent degradation over time.[1]
Troubleshooting Guide: Optimizing Reaction Times & Yields
This section addresses specific experimental issues in a problem-cause-solution format to help you rapidly diagnose and resolve challenges.
Problem 1: The reaction is very slow or stalls completely.
| Probable Cause | Explanation & Recommended Solution |
| Insufficient Carboxylic Acid Activation | The coupling reagents (e.g., EDCI/DCC) may be old or hydrated, reducing their activity. The formation of the active O-acylisourea intermediate is the rate-limiting step, and inefficient activation will halt the reaction. Solution: Use fresh, high-purity coupling reagents. Ensure they are stored in a desiccator. Consider increasing the stoichiometry of the coupling reagent to 1.2-1.5 equivalents. |
| Steric Hindrance | If the alcohol nucleophile is sterically bulky (e.g., a secondary or tertiary alcohol), its approach to the activated carboxylic acid is slow.[4] Solution: For hindered alcohols, switch to a more potent activation method or a different reaction class. 1. Increase Catalyst Loading: Increase DMAP loading to 0.2-0.3 equivalents to accelerate the acyl transfer step. 2. Convert to Acid Chloride: Use SOCl₂ or (COCl)₂ to create a highly reactive intermediate that is less sensitive to steric bulk. 3. Employ Mitsunobu Reaction: This reaction is often successful where other methods fail for hindered substrates.[4] |
| Low Reaction Temperature | Many coupling reactions are initiated at 0 °C to control exotherms but require warming to room temperature (or gentle heating) to proceed to completion. Solution: After the initial addition of reagents at 0 °C, allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is still sluggish, gentle heating to 40-50 °C in a suitable solvent (like DMF or Dichloromethane) can significantly accelerate the rate. Monitor for potential side reactions at higher temperatures. |
Problem 2: The yield is low despite the starting material being consumed.
| Probable Cause | Explanation & Recommended Solution |
| Side Reaction: N-Acylurea Formation | When using DCC (or EDCI to a lesser extent), the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the nucleophilic attack by the alcohol is slow.[6] Solution: Add a nucleophilic catalyst like HOBt or HOAt (1.1-1.2 equivalents). These additives trap the O-acylisourea intermediate to form an activated ester, which is more stable towards rearrangement but highly reactive towards the alcohol. This is a standard strategy in peptide synthesis to minimize side reactions. |
| Product Degradation During Workup | The ester product or the Boc-protecting group may be sensitive to the pH conditions during the aqueous workup. Strong acidic or basic washes can cause hydrolysis or deprotection.[5] Solution: Use mild workup conditions. Wash with saturated sodium bicarbonate solution to remove unreacted acid and HOBt, followed by a brine wash. Avoid strong acids. If an acidic wash is necessary to remove basic impurities (like DMAP), use a dilute solution of a weak acid like 1M KHSO₄ or citric acid. |
| Physical Loss During Purification | The ester product may be partially soluble in the aqueous phase during extraction, or the urea byproduct from DCC/EDCI can complicate purification. Solution: 1. Extraction: Ensure complete extraction from the aqueous layer by using a suitable organic solvent (e.g., Ethyl Acetate, DCM) and performing multiple extractions (3x). 2. Urea Removal: If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many solvents. Filter the reaction mixture before workup to remove most of the DCU. For EDCI, the urea byproduct is water-soluble and can be removed with aqueous washes. |
Problem 3: The final product is impure, showing multiple spots on TLC.
| Probable Cause | Explanation & Recommended Solution |
| Presence of Unreacted Starting Materials | The reaction did not go to completion. Solution: Before workup, confirm full consumption of the limiting reagent via TLC or LC-MS. If the reaction has stalled, refer to Problem 1 . Purification via silica gel column chromatography is typically required to separate the ester product from any unreacted carboxylic acid or alcohol. |
| Oxidation of Phenolic Compounds | Although the phenoxy group in the substrate is relatively stable, some hindered phenols can be susceptible to oxidation, leading to colored impurities, especially if the reaction is run for extended periods or exposed to air and light.[7] Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents if sensitivity is observed. Store the final product protected from light and air. |
| Contamination from Reagents | Commercial reagents may contain impurities that carry through the reaction. Solution: Use high-purity reagents and solvents. If impurities persist, consider purifying the starting materials before use. |
Visualized Workflows and Mechanisms
General Mechanism for EDCI/DMAP Mediated Esterification
Caption: EDCI activation of the carboxylic acid followed by DMAP-catalyzed acyl transfer.
Troubleshooting Workflow for Slow Reactions
Caption: A logical decision tree for troubleshooting slow esterification reactions.
Optimized Experimental Protocols
Protocol 1: EDCI/DMAP Coupling (General Purpose)
This protocol is recommended for primary and less-hindered secondary alcohols.
-
Preparation: To a round-bottom flask under a Nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Addition of Alcohol & Catalyst: Add the desired alcohol (1.1 eq) followed by DMAP (0.1-0.2 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDCI (1.2 eq) portion-wise over 5 minutes. Stir vigorously.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1M KHSO₄ solution (to remove DMAP and excess EDCI), water, saturated NaHCO₃ solution (to remove unreacted acid), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Acyl Chloride Formation (For Hindered Alcohols)
This protocol is more robust for challenging or sterically hindered alcohols.
-
Acyl Chloride Formation:
-
In a flask under N₂, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is used immediately without further purification.
-
-
Esterification:
-
Dissolve the crude acyl chloride in anhydrous DCM under N₂ and cool to 0 °C.
-
In a separate flask, dissolve the alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
-
Workup & Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash with water, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography as described in Protocol 1.
-
Data Summary: Comparison of Methods
The following table summarizes typical conditions and expected outcomes for the esterification of this compound with a generic primary alcohol (e.g., ethanol).
| Parameter | Method 1: EDCI/DMAP | Method 2: Acyl Chloride | Method 3: Mitsunobu |
| Carboxylic Acid (eq) | 1.0 | 1.0 | 1.0 |
| Alcohol (eq) | 1.1 - 1.5 | 1.1 - 1.5 | 1.1 - 1.5 |
| Key Reagents (eq) | EDCI (1.2), DMAP (0.1) | (COCl)₂ (1.5), Et₃N (1.5) | PPh₃ (1.5), DIAD (1.5) |
| Solvent | DCM, DMF | DCM, THF | THF, Dioxane |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Typical Reaction Time | 12 - 24 hours | 3 - 6 hours | 4 - 12 hours |
| Typical Yield | 75 - 90% | 80 - 95% | 60 - 85% |
| Key Advantage | Mild conditions | High reactivity | Good for hindered alcohols |
| Key Disadvantage | N-acylurea side product | Harsh reagents (HCl byproduct) | Stoichiometric byproducts |
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Identification and Troubleshooting of Impurities in 1-Boc-4-(3-carboxy-phenoxy)-piperidine Synthesis by HPLC
Welcome to the technical support guide for the synthesis and analysis of 1-Boc-4-(3-carboxy-phenoxy)-piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities during synthesis and subsequent HPLC analysis.
Part 1: Synthesis and Impurity Profile FAQs
This section addresses common questions regarding the synthesis of this compound and the potential impurities that may arise.
Q1: What are the common synthetic routes for this compound and their associated impurities?
A1: The most prevalent synthetic strategies involve forming an ether linkage between a piperidine derivative and a benzoate derivative. Two common methods are the Williamson ether synthesis and the Mitsunobu reaction. Each route has a unique impurity profile.
-
Williamson Ether Synthesis: This SN2 reaction typically involves reacting the alkoxide of 1-Boc-4-hydroxypiperidine with a methyl 3-(halomethyl)benzoate or, more commonly, reacting 1-Boc-4-hydroxypiperidine with methyl 3-hydroxybenzoate under basic conditions with a suitable leaving group on the piperidine ring (e.g., tosylate).[1][2] The final step is the hydrolysis of the methyl ester.
-
Potential Impurities:
-
Unreacted Starting Materials: 1-Boc-4-hydroxypiperidine and methyl 3-hydroxybenzoate.
-
Elimination Byproducts: Particularly if secondary halides or tosylates are used, E2 elimination can compete with the desired SN2 substitution, leading to alkene byproducts.[3][4]
-
Dialkylation Products: The phenoxide may react with two molecules of the piperidine electrophile, though this is less common.
-
Products of N-deprotection: Harsh basic conditions or elevated temperatures can lead to the loss of the Boc protecting group.
-
-
-
Mitsunobu Reaction: This reaction allows for the coupling of 1-Boc-4-hydroxypiperidine and methyl 3-hydroxybenzoate using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon.[7]
-
Potential Impurities:
-
Unreacted Starting Materials: As above.
-
Reagent-Related Impurities: Triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate are major byproducts that must be removed during workup and purification.[8]
-
Side Products: If the nucleophile (the phenoxide) is not sufficiently acidic, the azodicarboxylate can sometimes act as the nucleophile, leading to undesired side products.[6]
-
-
Below is a diagram illustrating a common synthetic pathway.
Caption: Common Williamson ether synthesis pathway and key impurities.
Q2: What are process-related vs. degradation impurities, and how do they apply here?
A2: According to ICH Q3A(R2) guidelines, impurities are classified based on their origin.[9][10]
-
Process-Related Impurities: These are substances that are introduced or formed during the manufacturing process.[11] This category includes:
-
Starting Materials: Incomplete consumption of 1-Boc-4-hydroxypiperidine or methyl 3-hydroxybenzoate.
-
Intermediates: Such as the unhydrolyzed methyl ester intermediate.
-
Reagents and Catalysts: Traces of bases, PPh₃, TPPO, or DEAD.
-
Byproducts: Compounds formed from side reactions, like elimination products.[4]
-
-
Degradation Impurities: These impurities form over time due to the degradation of the final drug substance during storage or handling. For this compound, potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether bond or the ester-like carbamate (Boc group) under extreme pH conditions.
-
Oxidation: The piperidine ring or phenoxy group could be susceptible to oxidation.
-
It is crucial to profile batches used in safety and clinical studies to establish a comprehensive impurity profile.[9]
Q3: How are impurity thresholds determined for regulatory purposes?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.[12] These thresholds are based on the maximum daily dose of the drug and dictate when an impurity needs to be reported, identified, and qualified.[11]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) Guidelines[9][13] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Part 2: HPLC Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the HPLC analysis of this compound.
HPLC Method Starting Point
A typical starting point for a reversed-phase HPLC method for this compound would be:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 220 nm or 254 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (e.g., 50:50) or Acetonitrile/Water |
Q4: My main peak is tailing. What are the likely causes and solutions?
A4: Peak tailing, where the asymmetry factor is >1.2, is a common problem, especially with basic compounds like piperidines.[14] The primary cause is often secondary interactions between the analyte and the stationary phase.
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Causality & Explanation:
-
Secondary Silanol Interactions: The stationary phase in C18 columns is silica-based. Residual, un-capped silanol groups (Si-OH) on the silica surface can be deprotonated (Si-O⁻) at mobile phase pH > 3.5. The basic nitrogen on the piperidine ring can interact ionically with these sites, causing a secondary retention mechanism that leads to tailing.[14]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a distorted peak shape.[15]
-
Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing peak distortion.[14][16]
-
-
Step-by-Step Solutions:
-
Check Mobile Phase pH: Ensure the pH is sufficiently low (e.g., 2.5-3.5 with phosphoric or formic acid) to keep both the silanols and the piperidine nitrogen protonated, minimizing ionic interactions.[16]
-
Reduce Injection Mass: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, the original sample was overloaded.[15]
-
Evaluate the Column: If the issue persists, replace the guard column. If that fails, try flushing the analytical column with a strong solvent (like isopropanol, ensuring miscibility). As a final step, replace the analytical column.[17]
-
Q5: I am observing "ghost peaks" in my chromatogram, even in blank injections. What is their source?
A5: Ghost peaks are unexpected peaks that can appear in analyses, including blank runs.[18][19] Their source is typically contamination within the HPLC system or mobile phase.[20][21]
-
Causality & Explanation:
-
Mobile Phase Contamination: Impurities in the solvents (especially water) or degradation of mobile phase additives (like TFA) can accumulate on the column during low organic conditions and elute as sharp peaks when the organic percentage increases in a gradient run.[22][23]
-
System Contamination (Carryover): Adsorption of the analyte or impurities from a previous, highly concentrated sample onto parts of the autosampler (needle, rotor seal) can lead to carryover into subsequent injections.[20]
-
Leaching from Vials/Caps: Plasticizers or other compounds can leach from sample vials or septa into the sample diluent.
-
-
Step-by-Step Solutions:
-
Isolate the Source:
-
Address Mobile Phase Issues:
-
Address Carryover:
-
Clean the autosampler needle and injection port.
-
Develop a robust needle wash method using a strong solvent that can dissolve the analyte effectively (e.g., a high percentage of organic solvent, potentially with a different pH).
-
-
Q6: My baseline is noisy or drifting. How can I fix this?
A6: Baseline noise can be random or periodic, while drift is a steady rise or fall of the baseline. Both can compromise the detection and quantification of low-level impurities.
-
Causality & Explanation:
-
Periodic Noise (Pulsations): Often linked to the pump, caused by faulty check valves, leaks, or air bubbles in the pump head, leading to pressure fluctuations.[26]
-
Random Noise: Typically associated with the detector. A failing lamp, contaminated flow cell, or temperature fluctuations can cause erratic noise.[25][26]
-
Baseline Drift: Common in gradient elution. It can be caused by differences in the UV absorbance of the mobile phase components, a column that is not fully equilibrated, or temperature fluctuations in the column oven.[23]
-
-
Step-by-Step Solutions:
-
Diagnose Pump vs. Detector Noise: Turn off the pump flow. If the noise stops, the issue is with the pump or mobile phase. If the noise continues, the problem lies with the detector electronics or lamp.[26]
-
For Pump-Related Noise:
-
Purge the pump thoroughly on all lines to remove air bubbles.[15]
-
Check for leaks at all fittings from the pump to the detector.
-
If noise persists, sonicate the check valves in isopropanol or replace them.
-
-
For Detector-Related Noise:
-
Flush the flow cell with a strong, filtered solvent like methanol or isopropanol.[25]
-
Check the detector lamp energy. A low energy reading indicates the lamp is nearing the end of its life and should be replaced.
-
-
To Minimize Drift:
-
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. youtube.com [youtube.com]
- 12. ICH topic Q 3 A (R2) - Impurities in new drug substances | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. fda.gov [fda.gov]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 20. hplc.eu [hplc.eu]
- 21. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 22. uhplcs.com [uhplcs.com]
- 23. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 24. wyatt.com [wyatt.com]
- 25. phenomenex.com [phenomenex.com]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Dimer Formation in 1-Boc-4-(3-carboxy-phenoxy)-piperidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for reactions involving 1-Boc-4-(3-carboxy-phenoxy)-piperidine. This versatile building block is frequently used in pharmaceutical and chemical research, particularly in the synthesis of complex molecules where its carboxylic acid group allows for various coupling reactions.[1] However, a common challenge encountered during these reactions is the formation of dimers, where two molecules of the piperidine derivative react with each other, leading to reduced yield of the desired product and purification difficulties.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize dimer formation in your experiments. We will delve into the mechanistic reasons behind this side reaction and provide practical, field-proven strategies to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high molecular weight byproduct in my reaction with this compound. Could this be a dimer?
A: Yes, it is highly probable that the high molecular weight byproduct is a dimer of your starting material. Dimerization occurs when the activated carboxylic acid of one molecule of this compound reacts with the piperidine nitrogen of another molecule (after Boc-deprotection) or, more commonly, forms an anhydride which then reacts with the intended amine. This is a prevalent issue in amide coupling reactions, especially when the intended nucleophile (your amine of interest) is sterically hindered or has low nucleophilicity.[2]
To confirm the presence of the dimer, you can use techniques like LC-MS to identify the mass of the byproduct, which should correspond to twice the molecular weight of the deprotected piperidine derivative minus the mass of a water molecule.
Q2: What is the primary mechanism leading to dimer formation in my coupling reaction?
A: The primary pathway for dimer formation involves the activation of the carboxylic acid group. In a typical amide coupling reaction, a coupling reagent is used to convert the carboxylic acid into a more reactive species, such as an active ester or an acylisourea intermediate.[3][4] If this activated intermediate does not react promptly with your intended amine, it can react with another molecule of the starting material.
There are two main scenarios for dimer formation:
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride. This anhydride can then react with your intended amine, but it can also react with any available nucleophile, including another piperidine molecule if the Boc protecting group is prematurely cleaved.
-
Direct Reaction with Deprotected Piperidine: Although less common if the Boc group is stable, any condition that leads to the removal of the Boc protecting group can liberate the piperidine nitrogen, which can then act as a nucleophile and attack an activated carboxylic acid, leading to a head-to-tail dimer.
Below is a diagram illustrating the general mechanism of amide bond formation and the competing dimerization pathway.
Caption: Mechanism of amide bond formation and the competing dimerization pathway.
Q3: How can I strategically minimize dimer formation? What are the key experimental parameters I should focus on?
A: Minimizing dimer formation requires a multi-faceted approach that involves optimizing several key experimental parameters. The overarching goal is to favor the reaction between the activated carboxylic acid and your intended amine over the self-reaction of the piperidine derivative.
Here is a troubleshooting guide organized by experimental factors:
| Experimental Factor | Recommendation to Minimize Dimer Formation | Rationale |
| Stoichiometry | Use a slight excess of the amine (1.1-1.5 equivalents). | By Le Chatelier's principle, increasing the concentration of one reactant (the amine) will drive the equilibrium towards the desired product, outcompeting the dimerization reaction.[5] Be mindful that a large excess can complicate purification. |
| Order of Addition | Pre-activate the carboxylic acid with the coupling reagent for a short period (5-15 minutes) before adding the amine.[6] | This ensures that the activated intermediate is readily available to react with the amine as soon as it is introduced, minimizing the time it has to react with other molecules of the carboxylic acid. |
| Reaction Temperature | Maintain a low to ambient temperature (0°C to room temperature). | Higher temperatures can accelerate side reactions, including the rearrangement of the activated intermediate to a less reactive N-acylurea (in the case of carbodiimides) and increase the rate of dimerization.[7][8] While some sterically hindered couplings may require gentle heating, it should be a last resort and carefully optimized.[6] |
| Concentration | Perform the reaction at a relatively high concentration (0.1-0.5 M). | Higher concentrations of the reactants can favor the bimolecular reaction leading to the desired product over the competing dimerization. However, excessively high concentrations can lead to solubility issues. |
| Choice of Coupling Reagent | Consider using phosphonium-based reagents (e.g., PyBOP, PyAOP) or aminium/uronium-based reagents (e.g., HATU, HBTU) over carbodiimides (e.g., EDC, DCC) for challenging couplings.[3][7] | Phosphonium and uronium reagents are often more efficient and lead to fewer side reactions like N-acylurea formation.[3][9] The addition of additives like HOBt or OxymaPure with carbodiimides can help suppress side reactions but may not be as effective as modern coupling reagents.[2] |
| Solvent | Use anhydrous, polar aprotic solvents such as DMF or NMP.[2][10] | These solvents are effective at dissolving the reactants and intermediates. It is crucial to use anhydrous solvents as water can hydrolyze the activated intermediate, leading to lower yields.[2] |
| Base Selection | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7][10] | These bases are effective at scavenging the acid produced during the reaction without competing with the intended amine as a nucleophile. Use the minimum amount of base necessary. |
Troubleshooting Workflow
If you are consistently observing dimer formation, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting dimer formation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Dimerization
This protocol is a general guideline and may require optimization for your specific amine.
-
Preparation:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the carboxylic acid in anhydrous DMF (to make a 0.1-0.5 M solution).
-
-
Activation:
-
Coupling:
-
In a separate vial, dissolve your amine (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[2]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[2]
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Stoichiometry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Reaction Confirmation: LC-MS Analysis of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Introduction: Beyond the Reaction Flask
In the landscape of drug discovery and development, the synthesis of novel chemical entities is merely the first chapter. The true narrative unfolds in the analytical laboratory, where the identity and purity of a newly synthesized molecule must be rigorously established. 1-Boc-4-(3-carboxy-phenoxy)-piperidine is a versatile bifunctional building block, prized as an intermediate in the synthesis of complex pharmaceuticals.[1][2] Its structure, containing a protected amine, an ether linkage, and a carboxylic acid, presents a classic analytical challenge.
This guide provides an in-depth, experience-driven protocol for the confirmation of this target molecule using Liquid Chromatography-Mass Spectrometry (LC-MS), the cornerstone technique for reaction monitoring in modern pharmaceutical chemistry.[3][] We will not only detail a robust analytical method but also compare its performance and utility against other common analytical techniques, providing the rationale behind our choices to ensure your analysis is both efficient and unequivocal.
Part 1: The Synthetic Context & The Analytical Problem
To design a robust analytical method, we must first understand the chemistry it is intended to probe. A common and efficient route to synthesize our target molecule is the Williamson Ether Synthesis .[5] This reaction typically involves the SN2 nucleophilic substitution of an alkyl halide by an alkoxide.[5]
In our case, this would involve:
-
Deprotonation: Treating 1-Boc-4-hydroxypiperidine with a suitable base (e.g., Sodium Hydride, NaH) to form the corresponding alkoxide.[6]
-
Nucleophilic Attack: Reacting this alkoxide with an electrophile like methyl 3-bromobenzoate.
-
Hydrolysis: Saponification of the resulting methyl ester to yield the final carboxylic acid product.
This synthetic route immediately informs our analytical strategy. The crude reaction mixture will not be a single entity but a cocktail of:
-
Desired Product: this compound
-
Unreacted Starting Materials: 1-Boc-4-hydroxypiperidine and 3-hydroxybenzoic acid (or its ester precursor).
-
Potential Byproducts: Minor impurities from elimination side-reactions or incomplete hydrolysis.[7]
Our analytical method must therefore be capable of separating these components (the "LC" part) and definitively identifying them by their molecular weight (the "MS" part).
Part 2: The Primary Tool - In-Depth LC-MS Protocol
LC-MS is the ideal technique for this challenge, combining the high-resolution separation of liquid chromatography with the unparalleled specificity of mass spectrometry.[][8]
The Causality Behind Method Development
A successful method is not a matter of chance; it is a series of logical decisions.
-
The Column: The target molecule has mixed polarity. The piperidine and aromatic rings provide hydrophobicity, while the carboxylic acid adds polarity. A Reversed-Phase C18 column is the industry standard for this type of molecule, offering excellent retention and separation based on hydrophobicity.
-
The Mobile Phase: We need to ensure our analytes are soluble and elute with good peak shape. A gradient elution using Water and Acetonitrile provides the necessary range of solvent strength to elute both polar starting materials and the more retained product.
-
The Additive (Formic Acid): The addition of a small amount of acid (typically 0.1% Formic Acid ) to the mobile phase is critical for two reasons.[9][10] First, it suppresses the deprotonation of the carboxylic acid, leading to sharper, more symmetrical chromatographic peaks. Second, it provides a ready source of protons (H+) to facilitate efficient ionization in the mass spectrometer source.
-
The Ionization Source: Electrospray Ionization (ESI) is the premier soft-ionization technique for polar, thermally labile small molecules, making it a perfect match for our target.[11] It gently transfers ions from the liquid phase to the gas phase without significant fragmentation.
-
The Polarity: A key advantage of modern MS is the ability to switch polarity.
-
Positive Ion Mode ([M+H]⁺): The basic nitrogen on the piperidine ring is an excellent site for protonation. This is often the most sensitive mode for amine-containing compounds.
-
Negative Ion Mode ([M-H]⁻): The acidic proton on the carboxylic acid is easily lost. This mode is highly specific for our product and any acid-containing impurities.[9][12] Monitoring both provides orthogonal data, dramatically increasing confidence in our identification.
-
Experimental Workflow: LC-MS Analysis
The following diagram outlines the logical flow from sample preparation to final data interpretation.
Caption: A typical workflow for LC-MS analysis of a crude chemical reaction.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture in a 50:50 solution of acetonitrile and water to a final concentration of approximately 0.1-1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial to remove particulates.
-
-
LC-MS Parameters:
-
A detailed table of starting parameters is provided below. These should be considered a robust starting point for method development.
-
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Standard for high-resolution separation of small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid additive for protonation and peak shape.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting hydrophobic compounds. |
| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient to elute a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 1-5 µL | Avoids column overloading. |
| MS System | ||
| Ionization Source | Electrospray Ionization (ESI) | Ideal for polar, non-volatile compounds.[11] |
| Polarity | Fast Polarity Switching (Positive & Negative) | Captures all relevant ions ([M+H]⁺ and [M-H]⁻) in a single run. |
| Mass Range (Scan) | m/z 100 - 1000 | Covers the mass range of starting materials, product, and potential dimers. |
| Capillary Voltage | 3.5 kV (Positive), -2.5 kV (Negative) | Typical starting voltages for stable spray. |
| Source Temperature | 120 °C | Assists in desolvation. |
Interpreting the Data: The Moment of Truth
The primary output is a total ion chromatogram (TIC), which plots signal intensity versus retention time.[13][14] A successful reaction will show a prominent peak corresponding to your product. The key is to confirm its identity by examining the mass spectrum associated with that peak.
| Compound | Formula | MW (Exact) | Expected [M+H]⁺ | Expected [M+Na]⁺ | Expected [M-H]⁻ |
| Product | C₁₇H₂₃NO₅ | 321.1576 | 322.1649 | 344.1468 | 320.1503 |
| 1-Boc-4-hydroxypiperidine (SM1) | C₁₀H₁₉NO₃ | 201.1365 | 202.1438 | 224.1257 | N/A |
| 3-Hydroxybenzoic acid (SM2) | C₇H₆O₃ | 138.0317 | 139.0390 | 161.0209 | 137.0244 |
| De-Boc Product (Byproduct) | C₁₂H₁₅NO₃ | 221.1052 | 222.1125 | 244.0944 | 220.0980 |
Self-Validation Checklist:
-
Does the major peak in the chromatogram contain the expected m/z for the product in both positive ([M+H]⁺) and negative ([M-H]⁻) modes?[15]
-
Inject standards of the starting materials. Do their retention times and m/z values match the smaller, earlier-eluting peaks in your crude reaction TIC?[16]
-
Expert Insight: Be aware of in-source fragmentation. The tert-butoxycarbonyl (Boc) protecting group is thermally and acid-labile. It is common to see a small signal corresponding to the loss of the Boc group (-100 Da) or the loss of isobutylene (-56 Da) in the mass spectrum, even if the deprotection has not occurred in the flask.[17][18] This is a characteristic of the analysis, not necessarily a sign of a failed reaction.
Part 3: Comparison with Alternative Analytical Techniques
While LC-MS is the primary tool for reaction monitoring, a comprehensive analysis often involves orthogonal techniques. Understanding their strengths and weaknesses is key to an efficient workflow.
Decision Framework for Analytical Techniques
The following diagram illustrates how different techniques fit into the synthesis and confirmation workflow.
Caption: A decision tree for utilizing different analytical techniques post-synthesis.
Comparative Analysis
| Technique | Primary Use Case | Advantages | Disadvantages |
| LC-MS (This Guide) | Reaction Monitoring & Identity Confirmation | High sensitivity & specificity; separates complex mixtures; provides direct molecular weight data.[] | Destructive; quantification requires standards; potential for in-source fragmentation.[17] |
| NMR Spectroscopy (¹H, ¹³C) | Definitive Structural Elucidation | Unambiguous structure proof; provides information on connectivity and stereochemistry; inherently quantitative. | Low sensitivity (requires mg of sample); low throughput; complex mixtures yield overlapping, uninterpretable spectra. |
| HPLC with UV Detection | Purity Assessment & Quantification | Robust, reproducible, and excellent for quantitative analysis of a known compound against a standard. | Provides no structural information beyond a UV spectrum; co-eluting impurities can be missed.[11] |
| FTIR Spectroscopy | Functional Group Analysis | Very fast; non-destructive; confirms presence/absence of key bonds (e.g., C=O, O-H, N-H). | Provides no purity information; cannot distinguish isomers; not suitable for mixture analysis. |
Conclusion
The confirmation of a synthetic product like this compound is a multi-faceted analytical challenge. Liquid Chromatography-Mass Spectrometry serves as the most powerful and efficient frontline tool, providing a rapid, sensitive, and specific assessment of a reaction's outcome. By understanding the principles behind the method—from the choice of column and mobile phase to the interpretation of the resulting mass spectrum—researchers can move forward with confidence. When integrated into a broader analytical workflow that includes orthogonal techniques like NMR for final structural proof, this approach embodies the rigor and integrity required in modern chemical and pharmaceutical science.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. ijrar.com [ijrar.com]
- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. sites.bu.edu [sites.bu.edu]
- 12. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 13. youtube.com [youtube.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Structural Elucidation: Decoding 1-Boc-4-(3-carboxy-phenoxy)-piperidine Derivatives with NMR Spectroscopy
For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The 1-Boc-4-(3-carboxy-phenoxy)-piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of pharmacologically active agents. Its correct characterization is not merely an academic exercise but a critical step in ensuring the validity of downstream biological data and accelerating the drug discovery pipeline.
This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of this important class of molecules. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower your research.
The Central Role of NMR in Structural Elucidation
While techniques like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide essential pieces of the puzzle, NMR spectroscopy stands unparalleled in its ability to deliver a complete, atom-by-atom picture of a molecule's three-dimensional structure in solution. This is crucial for understanding its potential biological activity. For a molecule like this compound, NMR allows us to confirm the connectivity of the piperidine ring, the Boc protecting group, and the substituted aromatic ring, as well as the regiochemistry of the ether linkage.
A Multi-faceted NMR Approach: From 1D to 2D
A comprehensive NMR analysis for structural elucidation is a multi-step process. Each experiment provides a unique layer of information, and together they build a self-validating system for structural confirmation.
Step 1: Foundational Insights from 1D NMR (¹H and ¹³C)
The starting point for any structural elucidation is the acquisition of one-dimensional ¹H and ¹³C NMR spectra.
-
¹H NMR: This experiment provides information about the chemical environment and connectivity of protons in the molecule. For our target molecule, we expect to see distinct signals for the Boc group, the piperidine ring protons, and the aromatic protons. The integration of these signals gives the relative number of protons in each environment.
-
¹³C NMR: This experiment reveals the number of unique carbon environments. For our target molecule, we would expect to see signals for the carbons of the Boc group, the piperidine ring, and the aromatic ring, including the carboxyl and ether-linked carbons.
To illustrate, let's consider the expected chemical shifts based on analogous structures: 1-Boc-4-hydroxypiperidine[1][2][3][4] and methyl 3-hydroxybenzoate[5][6][7].
| Structural Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1-Boc-piperidine | ||
| tert-butyl (9H, singlet) | ~1.45 | ~28.5 (CH₃), ~79.5 (quaternary C) |
| Piperidine CH₂ adjacent to N (4H, multiplet) | ~3.1-3.7 | ~40-45 |
| Piperidine CH₂ adjacent to CH-O (4H, multiplet) | ~1.5-2.0 | ~30-35 |
| Piperidine CH-O (1H, multiplet) | ~4.5 | ~65-70 |
| 3-carboxy-phenoxy | ||
| Aromatic protons (multiplets) | ~7.0-8.0 | ~115-135 |
| Carboxylic acid proton (1H, broad singlet) | >10 | ~165-170 |
| Aromatic carbon attached to oxygen | ~155-160 | |
| Aromatic carbon with carboxyl group | ~130-135 |
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound, based on data from analogous compounds.
Step 2: Unraveling Connectivity with 2D NMR
While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within spin systems. For our target molecule, COSY would be used to:
-
Confirm the connectivity of the protons within the piperidine ring.
-
Establish the coupling relationships between the protons on the aromatic ring.
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, protons.
The HMBC experiment is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule. For our target molecule, HMBC would be used to:
-
Connect the Boc group to the piperidine nitrogen by observing a correlation from the Boc protons to the piperidine carbons adjacent to the nitrogen.
-
Confirm the ether linkage by showing a correlation from the piperidine proton at the 4-position (CH-O) to the aromatic carbon attached to the oxygen.
-
Verify the position of the carboxyl group on the aromatic ring through long-range correlations from the aromatic protons to the carboxyl carbon.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR [m.chemicalbook.com]
- 5. Methyl 3-hydroxybenzoate (19438-10-9) 1H NMR spectrum [chemicalbook.com]
- 6. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Reactivity of 1-Boc-4-(3-carboxy-phenoxy)-piperidine and its Para-Isomer
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients (APIs). Within the vast landscape of chemical scaffolds, piperidine derivatives are of particular interest due to their prevalence in numerous approved drugs.[1] This guide provides an in-depth comparison of the reactivity of two closely related isomers: 1-Boc-4-(3-carboxy-phenoxy)-piperidine and its para-substituted counterpart, 1-Boc-4-(4-carboxy-phenoxy)-piperidine. Understanding the nuanced differences in their chemical behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
This comparison will delve into the fundamental electronic effects governing the reactivity of the carboxylic acid moiety in these two isomers. We will explore how the positional difference of the carboxyl group on the phenoxy ring dictates its susceptibility to nucleophilic attack, a cornerstone of many crucial bond-forming reactions in medicinal chemistry, such as amide coupling.[2][3]
The Decisive Role of Substituent Position: An Electronic Perspective
The reactivity of the carboxylic acid group in both isomers is fundamentally governed by the electrophilicity of the carboxyl carbon. This, in turn, is influenced by the electronic effects exerted by the substituent on the benzene ring. In this case, the key differentiator is the position of the carboxyl group relative to the phenoxy-piperidine moiety.
The phenoxy-piperidine group, connected via an ether linkage, is overall an electron-donating group (EDG) through resonance, while the carboxylic acid is an electron-withdrawing group (EWG) through both inductive and resonance effects.[4][5] The interplay of these effects differs significantly between the meta and para positions, leading to distinct reactivity profiles.
-
The Para-Isomer (1-Boc-4-(4-carboxy-phenoxy)-piperidine): In the para-isomer, the carboxyl group is in direct conjugation with the electron-donating phenoxy oxygen. This allows for resonance delocalization of the oxygen's lone pair electrons into the aromatic ring and towards the carboxyl group. This electron-donating resonance effect partially counteracts the inherent electron-withdrawing nature of the carboxyl group, making the carboxyl carbon less electrophilic. Consequently, the para-isomer is expected to be less reactive towards nucleophiles.
-
The Meta-Isomer (this compound): In the meta-isomer, the carboxyl group is not in direct conjugation with the phenoxy oxygen. Therefore, the electron-donating resonance effect of the phenoxy group has a minimal impact on the carboxyl moiety.[4][6] The reactivity of the carboxyl group is primarily dictated by its own electron-withdrawing inductive and resonance effects, making the carboxyl carbon more electrophilic compared to the para-isomer. This heightened electrophilicity suggests that the meta-isomer will exhibit greater reactivity in reactions such as amide bond formation.
This difference in reactivity can be quantitatively understood through the lens of the Hammett equation , which relates reaction rates and equilibrium constants for reactions of substituted benzoic acid derivatives.[7][8] The Hammett substituent constant (σ) provides a measure of the electronic effect of a substituent. For a carboxyl group, the σ value is positive, indicating its electron-withdrawing nature. The position of other substituents on the ring will modulate the overall electronic environment at the reaction center.[9][10]
Visualizing the Isomers
Caption: Chemical structures of the meta- and para-isomers.
Comparative Reactivity in Amide Bond Formation: A Proposed Experimental Protocol
To empirically validate the predicted reactivity differences, a parallel synthesis experiment can be designed.[11][12] The following protocol outlines a standard amide coupling reaction using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its efficiency.[10]
Objective:
To compare the reaction conversion of this compound and 1-Boc-4-(4-carboxy-phenoxy)-piperidine with a model amine (e.g., benzylamine) over a set time course.
Materials:
-
This compound
-
1-Boc-4-(4-carboxy-phenoxy)-piperidine
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. doubtnut.com [doubtnut.com]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. peptide.com [peptide.com]
Beyond the Piperidine Ring: A Comparative Guide to Alternative Building Blocks for 1-Boc-4-(3-carboxy-phenoxy)-piperidine in Drug Design
For decades, the 1-Boc-4-(3-carboxy-phenoxy)-piperidine scaffold has been a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of drug candidates.[1][2] Its inherent structural features, including a readily functionalizable piperidine ring and a carboxylic acid handle for further elaboration, have made it a popular choice for introducing a key vector in ligand-target interactions. However, the relentless pursuit of improved drug-like properties, such as enhanced metabolic stability, refined solubility, and novel intellectual property, has spurred the exploration of alternative scaffolds that can serve as effective bioisosteric replacements.
This guide provides an in-depth comparison of promising alternatives to the this compound core, offering researchers and drug development professionals a critical analysis of their respective strengths and weaknesses. We will delve into the rationale behind their design, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
The Rationale for Moving Beyond Piperidine: Bioisosterism in Action
Bioisosteric replacement is a powerful strategy in drug design that involves substituting a functional group or a molecular fragment with another that possesses similar physicochemical or steric properties, with the goal of modulating the molecule's biological activity, pharmacokinetic profile, or toxicity.[3][4] In the context of the 4-phenoxy-piperidine moiety, the primary objectives for seeking alternatives often include:
-
Modulating Physicochemical Properties: Fine-tuning lipophilicity (logP/logD) and aqueous solubility to optimize absorption and distribution.
-
Enhancing Metabolic Stability: The piperidine ring can be susceptible to enzymatic oxidation.[5] Alternative scaffolds may offer improved resistance to metabolic degradation, leading to a longer half-life and reduced potential for the formation of reactive metabolites.
-
Exploring Novel Chemical Space: Moving away from heavily patented piperidine-based structures to secure new intellectual property.
-
Improving Target Engagement: Introducing conformational constraints or altering the vector of key pharmacophoric elements to enhance binding affinity and selectivity.
Head-to-Head Comparison: Azaspiro[3.3]heptanes and Bridged Piperidines
Among the numerous alternatives to the piperidine scaffold, azaspiro[3.3]heptanes and bridged piperidines have emerged as particularly promising classes of bioisosteres.[6][7][8] These scaffolds offer a greater degree of three-dimensionality and rigidity compared to the relatively flexible piperidine ring.
Azaspiro[3.3]heptanes: A New Dimension in Scaffold Design
Azaspiro[3.3]heptanes, particularly 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have garnered significant attention as piperidine mimetics.[7][8][9] Their rigid, spirocyclic nature provides a well-defined orientation of substituents, which can be advantageous for optimizing interactions with a biological target.
dot
Caption: Bioisosteric replacement of the piperidine core with 1- and 2-azaspiro[3.3]heptane scaffolds.
Comparative Physicochemical Properties:
| Property | Piperidine Derivative | 1-Azaspiro[3.3]heptane Analog | 2-Azaspiro[3.3]heptane Analog |
| cLogP | 3.7 | 3.4 | 3.4 |
| logD (pH 7.4) | 1.6 | 1.0 | 1.2 |
| pKa | ~11.2 | ~10.4 | ~10.1 |
| Metabolic Stability (t½, min) | 31 | 59 | 52 |
Data adapted from a comparative study on model compounds.[9]
The data clearly indicates that the replacement of a piperidine ring with an azaspiro[3.3]heptane scaffold can lead to a significant reduction in lipophilicity (logD) and a notable increase in metabolic stability.[9][10] This can be particularly advantageous for CNS-targeted drugs where high lipophilicity can lead to off-target effects and poor brain penetration due to P-glycoprotein efflux.
Case Study: Bupivacaine Analog
A compelling example of the successful application of this bioisosteric replacement is the development of a bupivacaine analog where the piperidine ring was replaced with a 1-azaspiro[3.3]heptane moiety.[8][9] The resulting compound exhibited high anesthetic activity, demonstrating that the spirocyclic core can effectively mimic the biological function of the original piperidine scaffold.[9]
Bridged Piperidines: Conformationally Restricted Scaffolds
Bridged piperidines, such as 2-azabicyclo[2.2.1]heptane (a norbornane analog), offer another strategy to rigidify the piperidine core.[6][11] This conformational restriction can pre-organize the molecule into a bioactive conformation, potentially leading to increased potency and selectivity.
dot
Caption: A typical workflow for scaffold hopping from a piperidine to a bridged piperidine analog.
Case Study: P2Y14 Receptor Antagonists
In the development of P2Y14 receptor antagonists, researchers successfully replaced a phenyl-piperidine moiety with various bridged piperidine analogs, including 2-azanorbornane derivatives.[6][11] The pure (S,S,S) 2-azanorbornane enantiomer displayed a 3-fold higher affinity for the receptor compared to its enantiomer and the original piperidine-containing compound.[11] Furthermore, this analog demonstrated in vivo efficacy in models of pain and asthma.[11]
Experimental Protocols
To facilitate the adoption of these alternative scaffolds, we provide a representative, detailed experimental protocol for the synthesis of a key building block, N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid.
Synthesis of N-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid
This multi-step synthesis starts from commercially available materials and involves the formation of the spirocyclic core followed by functionalization.
Step 1: Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
A detailed, multi-step procedure for the synthesis of this key intermediate has been reported, often starting from 1,1-bis(hydroxymethyl)cyclobutane.[12] The process typically involves oxidation, protection, and cyclization steps to yield the desired spirocyclic ketone.
Step 2: Reductive Amination and Protection
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate (1.2 eq) and triethylamine (1.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, then dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the protected amine.
Step 3: Carboxylation
-
Dissolve the protected amine from Step 2 in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 30 minutes.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the desired carboxylic acid.
Conclusion and Future Outlook
The strategic replacement of the this compound scaffold with innovative bioisosteres like azaspiro[3.3]heptanes and bridged piperidines offers a powerful approach to overcome common challenges in drug discovery. These alternative building blocks provide a means to enhance pharmacokinetic properties, navigate crowded intellectual property landscapes, and ultimately, design more effective and safer medicines. As our understanding of the intricate relationship between molecular architecture and biological function continues to grow, the exploration of novel, three-dimensional scaffolds will undoubtedly play an increasingly pivotal role in the future of drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Comparative Guide to Bioactivity Assays for Compounds Derived from 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Introduction: From a Versatile Scaffold to Bioactive Leads
In the landscape of modern drug discovery, the piperidine ring is a cornerstone scaffold, present in a multitude of pharmaceuticals.[1] The derivative, 1-Boc-4-(3-carboxy-phenoxy)-piperidine, represents a particularly versatile starting point for medicinal chemists.[2] Its structure, featuring a protected piperidine nitrogen and a reactive carboxylic acid, allows for systematic chemical modifications to explore structure-activity relationships (SAR).[2][3] This guide provides a comparative analysis of bioactivity assays crucial for characterizing novel compounds synthesized from this scaffold. We will navigate the journey from an initial high-throughput screen to detailed mechanism-of-action studies, explaining the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust workflow for evaluating novel chemical entities.
The core challenge after synthesis is not merely to determine if a compound is active, but to comprehensively understand how, where, and how potently it interacts with its biological target. This guide will use the example of G-Protein Coupled Receptors (GPCRs), a common target class for piperidine-containing drugs, to illustrate a multi-tiered assay cascade.[1][4] We will also draw comparisons to enzyme inhibition assays to highlight the adaptability of these principles across different target classes.
The Synthetic Gateway: Generating a Focused Library
The this compound scaffold is primed for diversification. The carboxylic acid handle is readily amenable to standard amide coupling reactions, allowing for the introduction of a wide array of chemical functionalities. This process can generate a focused library of novel compounds, each with unique steric and electronic properties to probe the binding pocket of a biological target.
Caption: Synthetic workflow from the core scaffold to a screen-ready compound library.
Part 1: The Primary Screen — Casting a Wide Net for Hits
The first step in evaluating a new compound library is the primary screen. The objective is to efficiently and cost-effectively identify initial "hits"—compounds that show activity at the target of interest. The choice of assay here is a trade-off between throughput, cost, and the richness of the data generated.
Comparative Methodologies: Binding vs. Function
For a hypothetical Gq-coupled GPCR target, two common primary screening approaches are:
-
Competitive Binding Assay (e.g., TR-FRET): This assay measures the ability of a test compound to displace a known, fluorescently-labeled ligand from the receptor. It directly assesses physical interaction with the target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a popular "mix-and-read" format that is highly amenable to automation.[5]
-
Functional Cell-Based Assay (e.g., Calcium Flux): This assay measures a downstream consequence of receptor activation. Gq-coupled GPCRs, upon activation, trigger the release of intracellular calcium (Ca2+).[6] This can be measured using calcium-sensitive fluorescent dyes. This approach identifies compounds that not only bind but also elicit a functional response (agonists) or block the response of a known agonist (antagonists).
Expert Rationale: For a primary screen, a functional assay like calcium flux is often preferred. It provides more biologically relevant information by filtering out compounds that bind to non-functional (allosteric) sites without modulating receptor activity. While a binding assay confirms target engagement, a functional assay confirms a desired biological effect, which is the ultimate goal.
Experimental Protocol: High-Throughput Calcium Flux Assay
This protocol outlines a typical procedure for screening a compound library against a Gq-coupled GPCR expressed in a stable cell line (e.g., HEK293).
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the target GPCR into 384-well, black-walled, clear-bottom microplates at a density of 20,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye extrusion.
-
Aspirate the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Using an automated liquid handler, add 5 µL of test compounds from the synthesized library (typically at a final concentration of 10 µM) to the appropriate wells.
-
For antagonist screening, pre-incubate the cells with the test compounds for 15-30 minutes before adding a known agonist.
-
-
Signal Detection:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
For agonist screening, measure the baseline fluorescence for 10-20 seconds.
-
Inject an EC80 concentration of a known agonist (for antagonist screening) or buffer (for agonist screening) and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every second for 90-120 seconds.
-
-
Data Analysis:
-
Calculate the response as the difference between the peak fluorescence and the baseline fluorescence.
-
Normalize the data relative to positive (agonist alone) and negative (vehicle) controls.
-
Data Presentation: Primary Screen Results
| Compound ID | Test Concentration (µM) | % Inhibition (Antagonist Mode) | Classification |
| SYN-001 | 10 | 85.2 | Hit |
| SYN-002 | 10 | 5.6 | Inactive |
| SYN-003 | 10 | 92.1 | Hit |
| SYN-004 | 10 | 45.3 | Inactive |
| Ref-Cmpd | 10 | 98.5 | Positive Ctrl |
Part 2: Hit Confirmation and Potency Determination
Once primary hits are identified, the next crucial phase is to confirm their activity and determine their potency (EC50 for agonists or IC50 for antagonists). This step requires more precise, dose-response experiments and often involves using an orthogonal assay—a different type of assay—to ensure the observed activity is not an artifact of the primary screening technology.
Comparative Methodologies: Validating with Orthogonal Assays
Let's assume our primary hits were identified as antagonists of a Gs-coupled GPCR (which signals through cAMP production).
-
Radioligand Binding Assay: This is the "gold standard" for quantifying the affinity (Ki) of a compound for a receptor.[5] It uses a radiolabeled ligand and measures its displacement by the test compound. It provides a direct measure of binding but gives no information about functional activity (agonist vs. antagonist).
-
cAMP Accumulation Assay: This is a functional assay that directly measures the second messenger produced by Gs (or inhibited by Gi) activation.[7] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) provide a robust platform for this. An antagonist's potency (IC50) is determined by its ability to inhibit the cAMP production stimulated by a known agonist.
Expert Rationale: Using both binding and functional assays provides a more complete picture. A potent binder (low Ki) that is also a potent functional inhibitor (low IC50) is a strong candidate. Discrepancies between binding affinity and functional potency can hint at more complex mechanisms like allosteric modulation or biased signaling.[6]
Experimental Protocol: HTRF cAMP Accumulation Assay (Antagonist Mode)
-
Cell Stimulation:
-
Harvest and resuspend cells expressing the target Gs-coupled GPCR in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Dispense 10 µL of the cell suspension into a 384-well low-volume white plate.
-
Add 5 µL of test compound at various concentrations (e.g., 11-point, 3-fold serial dilution).
-
Add 5 µL of a known agonist at its EC80 concentration.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of HTRF cAMP-d2 detection reagent.
-
Add 5 µL of HTRF anti-cAMP-cryptate detection reagent.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the 665/620 emission ratio.
-
Convert the ratio to cAMP concentration using a standard curve.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Gs-coupled GPCR signaling pathway blocked by an antagonist.
Data Presentation: Comparative Potency of Lead Compounds
| Compound ID | Radioligand Binding Ki (nM) | cAMP Functional IC50 (nM) |
| SYN-001 | 15.3 ± 2.1 | 25.8 ± 4.5 |
| SYN-003 | 120.5 ± 15.7 | 210.2 ± 25.1 |
| Ref-Cmpd | 2.5 ± 0.4 | 5.1 ± 0.9 |
Part 3: Elucidating the Mechanism of Action (MoA)
With potent and confirmed hits, the focus shifts to understanding their precise mechanism of action (MoA). For GPCRs, this means confirming antagonism versus agonism or inverse agonism. For other target classes like enzymes, this involves determining the nature of inhibition.
Comparative Methodologies: GPCRs vs. Enzymes
-
GPCR MoA: To confirm a compound is a neutral antagonist, it should inhibit agonist-induced signaling but have no effect on its own. This is tested by running the functional assay in agonist mode (without the presence of a known agonist). A true antagonist will produce a flat line, while an agonist will produce a dose-dependent activation curve.
-
Enzyme Inhibition MoA: For an enzyme inhibitor, it's critical to determine if it's competitive, non-competitive, or uncompetitive. This is achieved by measuring the inhibitor's IC50 at multiple concentrations of the enzyme's substrate.[8]
-
Competitive: The IC50 increases as substrate concentration increases. The inhibitor competes with the substrate for the active site.
-
Non-competitive: The IC50 is independent of substrate concentration. The inhibitor binds to an allosteric site.
-
Uncompetitive: The IC50 decreases as substrate concentration increases. The inhibitor binds only to the enzyme-substrate complex.
-
Expert Rationale: Understanding the MoA is vital for lead optimization. A competitive inhibitor's efficacy in vivo can be overcome by high concentrations of the endogenous substrate, a potential liability.[8] A non-competitive inhibitor's efficacy would be unaffected. This knowledge directly informs subsequent medicinal chemistry efforts.
Experimental Protocol: Enzyme Inhibition MoA Assay
-
Assay Setup: Prepare a matrix of reactions in a microplate. The matrix will consist of a full dilution series of the inhibitor (e.g., 11 points) tested against several fixed concentrations of the substrate (e.g., 0.5x, 1x, 5x, and 10x the substrate's known Km value).
-
Reaction Initiation: Add a fixed amount of enzyme to all wells to start the reaction.
-
Kinetic Reading: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well.
-
For each substrate concentration, plot the reaction velocity against the log of the inhibitor concentration to determine the IC50 value.
-
Plot the resulting IC50 values against the substrate concentration. The nature of this relationship reveals the mechanism of inhibition.
-
Caption: Logic diagram for determining an enzyme inhibitor's mechanism of action.
Conclusion
The journey from a versatile chemical scaffold like this compound to a well-characterized lead compound is a systematic process underpinned by a robust and logical cascade of bioactivity assays. This guide has demonstrated that by strategically employing and comparing different assay formats—from high-throughput functional screens to detailed mechanistic studies—researchers can build a comprehensive profile of their synthesized compounds. An effective screening cascade validates initial hits with orthogonal methods, provides accurate potency data, and elucidates the mechanism of action, thereby enabling data-driven decisions for the advancement of promising molecules in the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of Enantiomers Derived from 1-Boc-4-(3-carboxy-phenoxy)-piperidine
Introduction: The Imperative of Enantiomeric Purity
In modern pharmaceutical development, the chirality of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios like the infamous thalidomide tragedy, dangerously toxic.[2][] Consequently, regulatory bodies worldwide mandate the separation and independent evaluation of enantiomers for new chiral drug candidates.[2]
This guide focuses on the chiral separation of enantiomers derived from 1-Boc-4-(3-carboxy-phenoxy)-piperidine, a key structural motif in medicinal chemistry. This molecule possesses a stereogenic center at the C-4 position of the piperidine ring, creating a racemic mixture during synthesis. The presence of both a carboxylic acid and a bulky Boc-protecting group presents a unique set of challenges and opportunities for chromatographic resolution. This document provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies, supported by experimental protocols and data, to guide researchers in selecting and optimizing an effective separation strategy.
Foundational Principles: The Three-Point Interaction Model
Successful chiral recognition in chromatography relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The prevailing theory, the "three-point interaction model," posits that for effective discrimination, there must be at least three simultaneous points of interaction between the analyte and the CSP.[4] At least one of these interactions must be stereochemically dependent. For a molecule like this compound, these interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π stacking.
References
A Senior Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that balances synthetic feasibility, cost, and the ultimate impact on a molecule's pharmacological profile. The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over 70 FDA-approved drugs.[1] Among the vast array of piperidine derivatives, 1-Boc-4-(3-carboxy-phenoxy)-piperidine stands out as a versatile intermediate, offering a conformationally constrained linker that connects a piperidine core to a carboxylic acid via a meta-substituted phenoxy group.[2][3]
This guide provides an in-depth cost-benefit analysis of incorporating this specific building block into large-scale synthesis campaigns. We move beyond a simple cataloging of data to explain the causality behind synthetic choices, compare viable alternatives, and provide a data-driven framework for decision-making in a process chemistry environment.
The Strategic Value of this compound
The utility of this molecule lies in its trifunctional nature:
-
The Boc-Protected Piperidine: The tert-butyloxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen that is stable under a wide range of conditions but can be removed cleanly with acid. This is a mature and well-understood protecting group strategy in industrial synthesis.[4]
-
The Aryl Ether Linkage: The phenoxy-piperidine linkage provides a semi-rigid structure, which can be crucial for orienting substituents into specific binding pockets of a biological target.
-
The Carboxylic Acid Handle: The carboxyl group is a versatile functional handle for amide bond formation, esterification, or other coupling reactions, allowing for the straightforward extension of the molecular scaffold.[2]
Core Synthesis Pathway: A Scalable Approach
The most direct and industrially favored approach to synthesizing this compound is the Williamson ether synthesis. This method offers a balance of high yield, operational simplicity, and the use of relatively inexpensive starting materials. An alternative, the Mitsunobu reaction, while effective at the bench scale, presents significant challenges in large-scale production due to the high cost of reagents and the difficulty of removing stoichiometric phosphine oxide byproducts.
Below is a representative, scalable protocol for the Williamson ether synthesis route.
Experimental Protocol: Large-Scale Synthesis via Williamson Etherification
Objective: To synthesize this compound from 1-Boc-4-hydroxypiperidine and methyl 3-hydroxybenzoate.
Step 1: Ether Formation
-
To a stirred solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in a suitable solvent such as DMF or DMSO (5-10 volumes), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0-5 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, to form the corresponding alkoxide.
-
Add a solution of methyl 3-hydroxybenzoate (1.1 eq) in the same solvent, keeping the temperature below 25 °C.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench by adding it to ice-water (20 volumes).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x 10 volumes).
-
Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate, tert-butyl 4-(3-(methoxycarbonyl)phenoxy)piperidine-1-carboxylate.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of methanol or ethanol (5 volumes) and water (2 volumes).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours, monitoring the disappearance of the starting material by HPLC.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with MTBE to remove any non-polar impurities.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 3-4 with 2N hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Trustworthiness Note: This two-step, one-pot adaptation is a self-validating system. The success of the saponification step confirms the successful formation of the ether linkage in the first step. Purity is readily assessed by HPLC, and the final product's structure can be confirmed by 1H NMR and mass spectrometry.
Visualization of the Synthetic Workflow
References
A Senior Application Scientist's Guide to the Synthesis and Validation of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
This guide provides an in-depth comparison of synthetic routes for obtaining 1-Boc-4-(3-carboxy-phenoxy)-piperidine, a versatile building block in modern drug discovery.[1] Its structure, featuring a Boc-protected piperidine ring, an aryl ether linkage, and a reactive carboxylic acid group, makes it a valuable intermediate for constructing complex bioactive molecules, particularly in the development of analgesics and anti-inflammatory drugs.[1] We will explore the nuances of the widely used Mitsunobu reaction and compare it with the classical Williamson ether synthesis, offering field-proven insights into the causality behind experimental choices. Furthermore, this guide establishes a framework for the rigorous analytical validation of the final compound, ensuring the trustworthiness and reproducibility of the described protocols.
Part 1: Strategic Synthesis—Choosing the Right Path for Aryl Ether Formation
The core challenge in synthesizing this compound lies in the formation of the ether bond between the piperidinol and the phenolic acid. The two primary strategies for this transformation are the Mitsunobu reaction and the Williamson ether synthesis. The choice between them is not arbitrary and depends on factors such as scale, desired purity, and tolerance for specific reaction conditions and byproducts.
Primary Route: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and popular method for forming C-O bonds under mild, neutral conditions. It facilitates the dehydration of an alcohol and an acidic pronucleophile, in this case, 1-Boc-4-hydroxypiperidine and 3-hydroxybenzoic acid, respectively.[2][3] This reaction is renowned for its reliability with a broad range of substrates and its characteristic inversion of stereochemistry at the alcohol center, a feature that makes it invaluable in chiral synthesis.[4]
Causality Behind the Choice: The primary advantage of the Mitsunobu reaction is its ability to proceed at or below room temperature, which preserves sensitive functional groups like the Boc-protecting group and the carboxylic acid.[2] The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.
References
- 1. chemimpex.com [chemimpex.com]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Molecules Containing the 1-Boc-4-(3-carboxy-phenoxy)-piperidine Scaffold
Introduction: The Centrality of Purity in Drug Discovery
The 1-Boc-4-(3-carboxy-phenoxy)-piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a multitude of pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1][2] The structural integrity and purity of molecules built upon this scaffold are not merely a matter of quality control; they are fundamental to ensuring the safety, efficacy, and reproducibility of preclinical and clinical research. Impurities, even at trace levels, can introduce confounding variables, exhibit off-target toxicity, or alter the pharmacokinetic profile of a drug candidate.
This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized molecules incorporating this vital scaffold. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to design and execute robust, self-validating purity assessment workflows.
Anticipating the Unwanted: Common Impurities in Synthesis
A robust purity analysis begins with a chemical understanding of what might have gone wrong. For the this compound scaffold, impurities typically arise from several sources:
-
Process-Related Impurities: These include unreacted starting materials (e.g., 1-Boc-4-hydroxypiperidine, 3-hydroxybenzoic acid), residual reagents, and byproducts from side reactions.
-
Degradation Products: The tert-butyloxycarbonyl (Boc) protecting group is famously acid-labile. Premature deprotection can occur during synthesis or workup, leading to the formation of the corresponding secondary amine, a common and critical impurity to monitor.[3][4]
-
Residual Solvents: Solvents used in synthesis and purification can be retained in the final product and must be identified and quantified.[4]
Understanding these potential contaminants is crucial for selecting the most appropriate analytical techniques to detect and quantify them.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for routine purity assessment, offering high resolution and quantitative accuracy.[5][6] For the target scaffold, which contains both a non-polar Boc group and a polar carboxylic acid, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Causality Behind the Choice: RP-HPLC separates molecules based on polarity.[7] The stationary phase (typically C18) is non-polar, while the mobile phase is a polar solvent mixture. The non-polar Boc-protected starting material will have a longer retention time than the more polar deprotected product, allowing for excellent separation and quantification of this critical impurity.[3]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA is an ion-pairing agent that sharpens peaks by protonating the carboxylic acid and any free amines, ensuring consistent interactions.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Sample Preparation: Dissolve the synthesized molecule in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Gradient Elution: A gradient is essential to elute both polar impurities and the less polar product within a reasonable time.
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm. 220 nm is for detecting the amide bond of the Boc group, while 254 nm is for the aromatic ring, providing comprehensive impurity detection.[8]
-
Self-Validation/System Suitability: Before running the sample, inject a blank (mobile phase) to ensure no system peaks are present. Inject a previously characterized reference standard to confirm retention time and system performance.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV quantifies purity, it doesn't identify the impurities. LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-identifying capabilities of mass spectrometry, making it indispensable for impurity profiling.[5][6][9]
Causality Behind the Choice: For a novel synthesized molecule, unknown peaks in the HPLC chromatogram are common. LC-MS provides the mass-to-charge ratio (m/z) of these unknown components, allowing for the confident identification of byproducts, degradation products (like the de-Boc impurity), and intermediates.[9]
Workflow for LC-MS Impurity Identification
Caption: General workflow for LC-MS analysis.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
-
Chromatography: The same HPLC method used for purity analysis can be directly applied. This allows for direct correlation of UV peaks with mass data.
-
Ionization Mode: ESI in both positive and negative ion mode.
-
Positive Mode: Will detect the protonated molecule [M+H]⁺. This is excellent for identifying the main product and any amine-containing impurities.
-
Negative Mode: Will detect the deprotonated molecule [M-H]⁻. This is crucial for observing the carboxylic acid group and acidic impurities.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the target molecule (C₁₇H₂₃NO₅, MW = 321.37 g/mol ).[1] The expected m/z would be 322.4 in positive mode and 320.4 in negative mode.
-
For any unknown peaks in the UV chromatogram, examine the corresponding mass spectrum to determine the m/z of the impurity. For example, the de-Boc impurity (C₁₂H₁₅NO₃) would have an expected m/z of 222.1 in positive mode.
-
Quantitative NMR (qNMR): An Absolute Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used for structural elucidation, but its quantitative application (qNMR) is a powerful, non-destructive method for determining absolute purity without relying on reference standards for every impurity.[10][11]
Causality Behind the Choice: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[12] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated. This method is orthogonal to chromatography and provides an independent confirmation of purity.[11]
Workflow for qNMR Purity Determination
Caption: Workflow for quantitative NMR (qNMR).
Experimental Protocol: ¹H qNMR
-
Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound.
-
Accurately weigh a similar mass of the internal standard.
-
Dissolve both in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30-60 seconds is common to ensure full relaxation and accurate integration.
-
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Select a well-resolved signal for both the analyte (e.g., the aromatic protons) and the internal standard. Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis: The Fundamental Confirmation
Elemental analysis (CHNS) provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample.[13] This fundamental technique is used to confirm that the empirical formula of the synthesized compound is correct.
Causality Behind the Choice: While chromatographic and spectroscopic methods detect organic impurities, they may not detect inorganic impurities (e.g., salts, catalyst residues). Elemental analysis provides a bulk assessment of the elemental composition.[][15] A significant deviation (>0.4%) between the theoretical and experimentally determined percentages suggests the presence of impurities, such as residual solvents or inorganic salts.
Experimental Protocol: CHNS Analysis
-
Sample Preparation: The sample must be thoroughly dried to remove residual water and solvents, which would alter the C, H, and O percentages.
-
Instrumentation: A CHNS elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector.
-
Data Comparison: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₇H₂₃NO₅).
-
Theoretical: C = 63.54%, H = 7.21%, N = 4.36%
-
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Weaknesses | Primary Application for Scaffold |
| HPLC-UV | Chromatographic separation by polarity | High resolution, excellent for quantification, robust and reproducible.[7] | Requires chromophores, does not identify unknown peaks. | Routine purity determination and quantification of known impurities. |
| LC-MS | HPLC separation + Mass detection | Confidently identifies impurities and byproducts by molecular weight.[9] | Response factors can vary, making quantification less accurate than UV. | Structural confirmation and identification of unknown impurities. |
| Quantitative NMR (qNMR) | Signal integration relative to a standard | Absolute quantification without a specific reference standard, non-destructive.[10][11] | Lower sensitivity for trace impurities compared to HPLC.[7] | Orthogonal purity confirmation and structural verification. |
| Elemental Analysis | Combustion and gas detection | Confirms empirical formula, detects inorganic impurities and residual solvents.[13] | Not sensitive to isomeric impurities or those with similar elemental composition. | Final confirmation of elemental composition and bulk purity. |
Conclusion: An Orthogonal Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment of molecules containing the this compound scaffold requires an orthogonal approach. The recommended workflow is:
-
Primary Analysis with HPLC-UV: To establish the purity profile and quantify impurities based on area percentage.
-
Impurity Identification with LC-MS: To identify the molecular weight and likely structure of any significant unknown peaks observed in the HPLC analysis.
-
Absolute Purity Confirmation with qNMR: To obtain an independent, absolute purity value that is not reliant on the assumptions of area percent normalization in chromatography.
-
Final Verification with Elemental Analysis: To ensure the elemental composition matches the theoretical formula, providing a final check on bulk purity.
By integrating these complementary techniques, researchers can build a comprehensive and self-validating purity dossier, ensuring the quality and reliability of their synthesized molecules for downstream applications in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protected Compounds [pt.bzchemicals.com]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aurigaresearch.com [aurigaresearch.com]
- 15. smithers.com [smithers.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-Boc-4-(3-carboxy-phenoxy)-piperidine
This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Boc-4-(3-carboxy-phenoxy)-piperidine (CAS No. 250681-69-7), a key intermediate in pharmaceutical research and development.[1] The procedures outlined below are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound is publicly available. Therefore, the following guidance is synthesized from an analysis of its constituent chemical moieties—a Boc-protected piperidine and a carboxylic acid—and aligns with the general requirements of the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3] Always consult your institution's Environmental Health and Safety (EHS) department for guidance and protocols specific to your location and facilities.
Core Directive: Hazard Assessment and Safety Principles
A thorough understanding of the potential hazards is the foundation of safe disposal. The chemical structure of this compound dictates its handling as a hazardous substance. The piperidine ring, even when protected, is a structural alert for potential toxicity, while the carboxylic acid group suggests irritant properties.[4][5]
Primary Safety Principle: All waste streams containing this compound, including neat material, contaminated labware, and personal protective equipment (PPE), must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in general refuse.[6][7]
Table 1: Hazard Analysis Based on Chemical Structure
| Structural Moiety | Associated Potential Hazards | Rationale & Causality |
| Piperidine Ring | Acute Toxicity (if deprotected), Irritation, Environmental Hazard | Piperidine itself is toxic, corrosive, and harmful to aquatic life.[8][9] While the Boc group reduces the reactivity of the amine, decomposition or reaction could expose this hazardous core. |
| Carboxylic Acid | Skin and Eye Irritation, Respiratory Irritation | Carboxylic acids are known to be irritants.[4][10] Analogous compounds like N-BOC-Piperidine-4-carboxylic acid are classified as causing skin and serious eye irritation.[4][5] |
| Solid Form | Inhalation Hazard | The compound is a solid, which presents a risk of generating airborne dust or aerosols during handling, potentially leading to respiratory tract irritation.[4][11] |
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is mandatory to prevent exposure during handling and disposal. This protocol acts as the primary barrier between the researcher and the chemical hazard.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield | Required under OSHA's standard (29 CFR 1910.133) to protect eyes from splashes or airborne particles.[12] |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a necessary barrier against dermal absorption. Double-gloving is recommended when handling neat material. |
| Body Protection | A dedicated, buttoned lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not typically required if handled in a fume hood | If there is a risk of generating dust outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95) may be necessary.[4] Consult your institution's Chemical Hygiene Plan.[13][14] |
Step-by-Step Disposal Workflow
Adherence to a systematic disposal workflow is critical for maintaining safety and regulatory compliance. The following protocol details the process from the point of waste generation to its final collection.
Experimental Protocol: Hazardous Waste Disposal
-
Waste Characterization and Segregation:
-
Action: Classify all materials contaminated with this compound as "Solid, Non-Halogenated Organic Hazardous Waste." This includes residual powder, contaminated weighing paper, pipette tips, and gloves.
-
Causality: Proper segregation is a core tenet of the EPA's Resource Conservation and Recovery Act (RCRA).[15] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.[16]
-
-
Container Selection:
-
Action: Select a designated hazardous waste container that is chemically compatible (e.g., a high-density polyethylene (HDPE) pail with a secure lid). The container must be in good condition, free of leaks or residues on the outside.[7][16]
-
Causality: Using a compatible and sealable container prevents leakage and environmental contamination, a key requirement for waste accumulation areas.[7]
-
-
Proper Labeling:
-
Waste Accumulation and Storage:
-
Action: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA). Keep the container closed at all times except when adding waste.[7][16]
-
Causality: Keeping containers closed is one of the most common points of inspection and is crucial for preventing spills and the release of vapors.[7] Storing waste in a designated, controlled area minimizes the risk of accidental exposure or spills.
-
-
Arranging for Final Disposal:
-
Action: Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department.
-
Causality: Final treatment and disposal of hazardous waste must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF) and transported by a licensed hauler.[6][10][17]
-
Visualization of the Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Spill and Decontamination Protocol
In the event of an accidental spill, a prepared response is essential to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Before addressing the spill, don the full PPE as described in Table 2.
-
Contain and Absorb: For a small spill of the solid material, gently cover it with a chemical absorbent material to prevent it from becoming airborne.
-
Clean Up: Carefully sweep or wipe up the absorbed material and place it, along with any contaminated cleaning materials, into a designated hazardous waste container.[11][18]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all decontamination materials into the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. epa.gov [epa.gov]
- 3. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. pfw.edu [pfw.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
- 13. osha.gov [osha.gov]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. epa.gov [epa.gov]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
